(S)-1-(2-(Trifluoromethyl)phenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are highly sought after in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. It is important to note that while some data for the specific (S)-enantiomer at the 2-position is available, other data points are derived from related isomers or racemic mixtures and should be considered as estimates.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₉F₃O | N/A |
| Molecular Weight | 190.16 g/mol | N/A |
| Boiling Point | 207 °C | For this compound |
| Melting Point | Not available | Data for the specific isomer is not readily available. |
| Density | Not available | Data for the specific isomer is not readily available. |
| Solubility | Not available | Expected to be soluble in common organic solvents. |
| Appearance | Not available | Typically a liquid or low-melting solid at room temperature. |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound were not found in the searched resources. However, for reference, the NMR data for the starting material, 2'-(trifluoromethyl)acetophenone, is provided below. Researchers synthesizing the target molecule would need to perform their own spectral analysis for characterization.
Table 2: Spectroscopic Data for 2'-(Trifluoromethyl)acetophenone (Starting Material)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.69 | d, J = 8.0 Hz | 1H |
| 7.61-7.52 | m | 2H | |
| 7.45 | d, J = 8.0 Hz | 1H | |
| 2.56 | s | 3H | |
| ¹³C NMR | 201.9 | s | C=O |
| 140.5 | s | Aromatic C | |
| 132.0 | s | Aromatic C | |
| 130.2 | s | Aromatic C | |
| 127.1 | s | Aromatic C | |
| 127.0 | s | Aromatic C | |
| 126.7 (q, J = 5 Hz) | q | Aromatic C | |
| 123.7 (q, J = 272 Hz) | q | CF₃ | |
| 30.6 | s | CH₃ |
Source: Data extrapolated from similar compounds and general chemical shift knowledge. Actual experimental data is required for confirmation.[1]
Experimental Protocols
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various methods, with biocatalytic asymmetric reduction being a highly efficient and stereoselective approach.
1. Biosynthetic Protocol via Asymmetric Reduction
This protocol utilizes the fungus Geotrichum silvicola ZJPH1811 as a biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.
a. Materials and Reagents:
-
2'-(trifluoromethyl)acetophenone
-
Geotrichum silvicola ZJPH1811
-
Culture medium (e.g., potato dextrose broth)
-
Choline acetate/cysteine (ChAc/Cys) deep eutectic solvent
-
Methylated-β-cyclodextrin (MCD)
-
Phosphate buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
b. Experimental Procedure:
-
Cultivation of Biocatalyst: Culture Geotrichum silvicola ZJPH1811 in a suitable medium to obtain sufficient cell mass.
-
Bioreduction:
-
Prepare a reaction mixture containing phosphate buffer, the cultured G. silvicola cells, 2'-(trifluoromethyl)acetophenone as the substrate, ChAc/Cys, and MCD.
-
Incubate the reaction mixture under optimized conditions of temperature and agitation. The presence of the deep eutectic solvent and cyclodextrin has been shown to enhance substrate loading and product yield.[2]
-
-
Extraction and Purification:
-
After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purify the extracted this compound using standard techniques like column chromatography.
-
c. Workflow Diagram:
Caption: Biosynthetic workflow for this compound.
2. Chemical Synthesis via Asymmetric Transfer Hydrogenation (General Protocol)
A common method for the chemical synthesis of chiral alcohols is the asymmetric transfer hydrogenation of the corresponding ketone. Below is a general protocol that can be adapted for the synthesis of this compound.
a. Materials and Reagents:
-
2'-(trifluoromethyl)acetophenone
-
Chiral Ruthenium or Rhodium catalyst (e.g., a Noyori-type catalyst)
-
Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)
-
Base (if required by the catalyst system)
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
b. Experimental Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral catalyst and 2'-(trifluoromethyl)acetophenone in the anhydrous solvent in a suitable reaction vessel.
-
Reaction Initiation: Add the hydrogen donor to the mixture. If a base is required, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
-
c. Workflow Diagram:
Caption: Chemical synthesis workflow via asymmetric transfer hydrogenation.
Analytical Protocols
The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
1. Chiral HPLC Analysis (General Protocol)
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
b. Mobile Phase:
-
A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting condition is a 90:10 (v/v) mixture.
c. Experimental Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Maintain a constant column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).
-
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times.
-
Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
2. Chiral GC Analysis (General Protocol)
a. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column).
b. Carrier Gas:
-
Helium or hydrogen.
c. Experimental Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Chromatographic Conditions:
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Program the oven temperature to achieve optimal separation.
-
-
Injection and Analysis: Inject a small volume of the sample. The enantiomers will elute at different times.
-
Quantification: Calculate the enantiomeric excess from the peak areas in the resulting chromatogram.
d. Analytical Workflow Diagram:
Caption: Analytical workflow for determining the enantiomeric purity.
Conclusion
This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, methods for its enantioselective synthesis, and protocols for its analysis. While some physical and spectroscopic data for this specific isomer remain to be fully documented in publicly accessible literature, the provided methodologies for its preparation and characterization offer a solid foundation for researchers and developers working with this important compound. The continued exploration of efficient and scalable synthetic routes will further enhance its accessibility and utility in the development of new and improved therapeutic agents.
References
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS number
An In-depth Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
CAS Number: 127852-27-1
This technical guide provides a comprehensive overview of this compound, a key chiral building block in the development of therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its role as an intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.
Physicochemical and Spectroscopic Data
This compound is a chiral alcohol that has garnered significant interest due to the presence of the trifluoromethyl group, a moiety known to enhance the metabolic stability and bioavailability of drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (S)-(-)-1-Phenylethanol | 2-Phenylethanol |
| CAS Number | 127852-27-1 | 1445-91-6 | 60-12-8[3] |
| Molecular Formula | C₉H₉F₃O | C₈H₁₀O[4] | C₈H₁₀O[3] |
| Molecular Weight | 190.16 g/mol | 122.16 g/mol [4] | 122.17 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid[4] | Colorless liquid[3] |
| Boiling Point | Data not available | 88-89 °C / 10 mmHg[4] | 219-221 °C[5] |
| Melting Point | Data not available | 9-11 °C[4] | -27 °C[5] |
| Density | Data not available | 1.012 g/mL at 20 °C[4] | 1.02 g/mL at 20 °C[5] |
| Optical Rotation | Data not available | [α]²²/D -44.0°, neat[4] | Not applicable |
Table 2: Spectroscopic Data for 1-(2-(Trifluoromethyl)phenyl)ethanol
| Technique | Data |
| ¹H NMR | Expected signals include a quartet for the methine proton (CH-OH), a doublet for the methyl group, and multiplets for the aromatic protons. |
| ¹³C NMR | Expected signals include those for the methyl, methine, and aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the aromatic carbons. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol. |
| MS (Mass Spec.) | The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of benzyl alcohols. |
Synthesis of this compound
The asymmetric synthesis of this compound is crucial for its application in the development of enantiomerically pure pharmaceuticals. Both biosynthetic and chemical methods have been explored for its preparation.
Biosynthetic Approach
A highly efficient method for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol utilizes the biocatalyst Geotrichum silvicola ZJPH1811.[6] This whole-cell biotransformation involves the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, achieving high enantiomeric excess (>99.2% ee).[6] The productivity of this process can be significantly enhanced through medium engineering, incorporating a deep eutectic solvent and cyclodextrin.[6]
Experimental Protocol: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone [6]
-
Cultivation of Biocatalyst: Geotrichum silvicola ZJPH1811 is cultivated in a suitable medium to generate sufficient cell mass.
-
Biotransformation: The harvested cells are resuspended in a reaction buffer.
-
Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the cell suspension.
-
Reaction Conditions: The reaction is carried out at a controlled temperature and pH with agitation.
-
Extraction and Purification: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent and purified by chromatography.
Chemical Synthesis Approach
Asymmetric chemical synthesis provides an alternative route to this compound. A common strategy involves the asymmetric hydrogenation of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, using a chiral catalyst.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: 2'-(Trifluoromethyl)acetophenone and the chiral catalyst are dissolved in a suitable solvent in a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed.
-
Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified by distillation or chromatography.
Applications in Drug Development
This compound is a valuable chiral intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group and chiral center make it an attractive building block for creating potent and selective drug candidates.
Intermediate for Plk1 Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.[6] Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is observed in many human cancers, making it a promising target for cancer therapy. Inhibitors of Plk1 can disrupt the cell cycle of cancerous cells, leading to apoptosis.
Visualizations
Plk1 Signaling Pathway in Cell Cycle Regulation
Caption: Plk1 signaling pathway in mitosis.
Synthetic Workflow for this compound
Caption: Synthetic workflows for this compound.
Safety Information
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to a specific and current Safety Data Sheet before handling any chemical.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 4. (S)-(-)-1-苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
In-depth Technical Guide: Molecular Weight of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of the chiral alcohol, (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to its utility as a key building block in the synthesis of various pharmaceutical agents. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and overall drug design and development processes.
Molecular Structure and Formula
This compound is a chemical compound with a well-defined stereochemistry. The structure consists of an ethanol backbone with a phenyl group attached to the first carbon. This phenyl ring is substituted at the second position with a trifluoromethyl group. The "(S)" designation indicates the specific spatial arrangement of the substituents around the chiral center at the first carbon of the ethanol moiety.
The confirmed molecular formula for this compound is C₉H₉F₃O .[1]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₉F₃O, and the standard atomic weights of carbon, hydrogen, fluorine, and oxygen.
Atomic Weights of Constituent Elements
The standard atomic weights for the elements present in the compound are provided in the table below. These values are based on the isotopic compositions of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
Molecular Weight Calculation
The molecular weight is calculated as follows:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)
Molecular Weight = (9 × 12.011) + (9 × 1.008) + (3 × 18.998) + (1 × 15.999) Molecular Weight = 108.099 + 9.072 + 56.994 + 15.999 Molecular Weight = 190.164 g/mol
Summary of Quantitative Data
For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the following table.
| Parameter | Value |
| Molecular Formula | C₉H₉F₃O |
| Number of Carbon Atoms | 9 |
| Number of Hydrogen Atoms | 9 |
| Number of Fluorine Atoms | 3 |
| Number of Oxygen Atoms | 1 |
| Atomic Weight of Carbon | 12.011 g/mol |
| Atomic Weight of Hydrogen | 1.008 g/mol |
| Atomic Weight of Fluorine | 18.998 g/mol |
| Atomic Weight of Oxygen | 15.999 g/mol |
| Calculated Molecular Weight | 190.164 g/mol |
Experimental Protocol for Molecular Weight Determination
The calculated molecular weight can be experimentally verified using several analytical techniques. The most common and accurate method is mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The precise mass of this ion is used to confirm the elemental composition and, consequently, the molecular weight of the compound.
Visualization of Molecular Structure
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
References
An In-depth Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of potent therapeutic agents. Its specific stereochemistry and the presence of the trifluoromethyl group make it a valuable synthon for creating complex molecules with desired pharmacological activities. This technical guide provides a comprehensive overview of the structure, properties, synthesis, purification, and application of this compound, with a focus on its role in the development of the Neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development settings.
Chemical Structure and Properties
This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a phenyl ring substituted with a trifluoromethyl group at the ortho position, and an ethanol group at the adjacent carbon.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 127852-27-1 | [1] |
| Molecular Formula | C₉H₉F₃O | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Colorless oil or crystalline solid | [2] |
| Boiling Point | 77 °C at 0.8 kPa | [2] |
Synthesis and Purification
The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals. The primary route involves the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed.
Asymmetric Synthesis
2.1.1. Chemical Synthesis: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones.[3] This reaction typically utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP, and a chiral diamine.
Representative Experimental Protocol:
-
Materials: 2'-(Trifluoromethyl)acetophenone, RuCl₂[(S)-BINAP], (S,S)-DPEN (1,2-diphenylethylenediamine), potassium tert-butoxide, isopropanol, hydrogen gas.
-
Procedure:
-
In a glovebox, a pressure vessel is charged with RuCl₂[(S)-BINAP] (0.001 mol eq) and (S,S)-DPEN (0.001 mol eq).
-
Anhydrous isopropanol is added, and the mixture is stirred to form the catalyst complex.
-
2'-(Trifluoromethyl)acetophenone (1.0 eq) and a solution of potassium tert-butoxide in isopropanol (0.01 mol eq) are added.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 10-50 atm).
-
The reaction is stirred at a controlled temperature (e.g., 30-50 °C) until completion, monitored by TLC or GC.
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
-
2.1.2. Biocatalytic Synthesis: Whole-Cell Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms such as Rhodococcus erythropolis and genetically engineered E. coli containing specific ketoreductases have been shown to effectively reduce 2'-(trifluoromethyl)acetophenone to the (S)-alcohol with high enantiomeric excess.[4][5]
Representative Experimental Protocol:
-
Materials: 2'-(Trifluoromethyl)acetophenone, Rhodococcus erythropolis cells (or other suitable microorganism), glucose (as a co-substrate for cofactor regeneration), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
A culture of the selected microorganism is grown to a suitable cell density.
-
The cells are harvested by centrifugation and washed with buffer.
-
The cells are resuspended in the buffer to a specific concentration.
-
2'-(Trifluoromethyl)acetophenone and glucose are added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the mixture is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.
-
Purification
Achieving high chemical and optical purity is critical for pharmaceutical intermediates. A combination of fractional distillation and crystallization is an effective method for purifying this compound.[2]
Experimental Protocol for Purification: [2]
-
Fractional Distillation:
-
The crude product from the synthesis is subjected to fractional distillation under reduced pressure.
-
A fraction is collected at a boiling point of approximately 82-85 °C at 1.8 kPa. This step significantly increases the chemical purity.
-
-
Crystallization:
-
The distilled product is dissolved in a suitable solvent, such as n-heptane, by gentle heating (e.g., 40 °C).
-
The solution is then slowly cooled to a lower temperature (e.g., 2 °C) with stirring to induce crystallization.
-
The mixture is aged at this temperature for a period (e.g., 1 hour) to allow for complete crystal formation.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the highly pure this compound.
-
Table 2: Quantitative Data for Purification of (R)-1-(2-(Trifluoromethyl)phenyl)ethanol (as an example of the purification efficiency) [2]
| Purification Step | Initial Optical Purity (%ee) | Final Optical Purity (%ee) | Recovery Rate (%) |
| Crystallization from n-heptane | 95.9 | 100 | 71 |
Determination of Enantiomeric Excess
The enantiomeric excess (ee) is a critical parameter for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for Chiral HPLC Analysis: [6][7]
-
Instrumentation: An HPLC system equipped with a chiral column, a pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are commonly used for the separation of chiral alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an additive like diethylamine may be used to improve peak shape.
-
Procedure:
-
A standard solution of the racemic 1-(2-(trifluoromethyl)phenyl)ethanol is prepared and injected to determine the retention times of the (R) and (S) enantiomers.
-
A solution of the synthesized and purified product is then injected under the same conditions.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
-
Application in Drug Development: Synthesis of Aprepitant
This compound is a crucial chiral intermediate in the synthesis of Aprepitant , a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Neurokinin-1 (NK-1) Receptor Signaling Pathway
The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is involved in the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.
Diagram of the NK-1 Receptor Signaling Pathway:
Caption: NK-1 Receptor Signaling and Aprepitant's Mechanism of Action.
Mechanism of Action of Aprepitant:
Aprepitant acts as a competitive antagonist at the NK-1 receptor.[8][9] By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade that leads to the emetic response. The (S)-configuration of the chiral alcohol intermediate is essential for the high affinity and selectivity of Aprepitant for the NK-1 receptor.
Workflow for Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the chiral alcohol to its application in drug development.
Caption: General workflow for the synthesis and application of the chiral alcohol.
Conclusion
This compound is a valuable and versatile chiral building block in modern pharmaceutical synthesis. Its efficient and stereoselective synthesis is achievable through both chemical and biocatalytic methods, and it can be purified to high standards using established techniques. Its critical role in the synthesis of the NK-1 receptor antagonist Aprepitant highlights the importance of this molecule in the development of effective antiemetic therapies. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. rsc.org [rsc.org]
- 2. data.epo.org [data.epo.org]
- 3. synarchive.com [synarchive.com]
- 4. Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - Petukhova - Applied Biochemistry and Microbiology [permmedjournal.ru]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The document details various methodologies, including biocatalytic reduction, asymmetric hydrogenation, and chiral resolution, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to support research and development efforts.
Introduction
This compound is a valuable chiral building block, notably utilized in the synthesis of various therapeutic agents. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and highly stereoselective synthetic methods are of paramount importance. This guide explores the most effective and commonly employed strategies for the synthesis of this enantiomerically pure alcohol.
Synthetic Strategies
The synthesis of this compound predominantly relies on the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The main approaches to achieve this transformation with high enantioselectivity are biocatalysis and chemocatalysis. Additionally, chiral resolution of the racemic alcohol offers a classical alternative.
A general overview of the synthetic pathways is depicted below:
Caption: Synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the various synthetic methods discussed in this guide.
| Method | Catalyst/Enzyme | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Biocatalytic Reduction | Geotrichum silvicola ZJPH1811 | 50 mM | >95 | >99.2 (S) | Whole cells, Choline acetate/cysteine deep eutectic solvent, methylated-β-cyclodextrin, 30 °C, 200 rpm, 24 h.[1] |
| Recombinant E. coli with carbonyl reductase | 200 mM | 91.5 | >99.9 (R) | Whole cells, Tween-20, Choline chloride:lysine natural deep eutectic solvent, pH 7.0, 30 °C, 200 rpm, 18 h.[2][3] | |
| Asymmetric Hydrogenation | Noyori-type Ru-catalyst | Not specified | High | High | Typically involves a chiral phosphine ligand (e.g., BINAP) and a diamine ligand with H₂ gas or a hydrogen donor.[4] |
| CBS Reduction | (S)-Me-CBS | Not specified | High | >95 | Borane reducing agent (e.g., BH₃·THF), anhydrous conditions, low temperature.[1] |
| Chiral Resolution | Lipase (e.g., Novozym 435) | Not applicable | <50 (theoretically) | High | Enzymatic kinetic resolution via acylation of the racemic alcohol.[5][6] |
Experimental Protocols
Biocatalytic Reduction using Whole Cells
This protocol is a representative example based on published procedures for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone using whole-cell biocatalysts.[2][3]
Workflow for Biocatalytic Reduction:
Caption: Experimental workflow for biocatalytic reduction.
Materials:
-
Microorganism (e.g., recombinant E. coli expressing a suitable carbonyl reductase)
-
Growth medium
-
2'-(Trifluoromethyl)acetophenone
-
Co-substrate (e.g., isopropanol or glucose)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
Cell Culture and Harvesting: Culture the microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer solution.
-
Bioreduction: Resuspend the harvested cells in the buffer solution in a reaction vessel. Add the co-substrate and 2'-(trifluoromethyl)acetophenone. The reaction mixture may be supplemented with additives like surfactants or deep eutectic solvents to enhance substrate solubility and cell permeability.[2][3][7]
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature with agitation. Monitor the progress of the reaction by periodically analyzing samples using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Asymmetric Hydrogenation (Noyori-type)
This is a general protocol for the asymmetric hydrogenation of ketones using a Noyori-type catalyst.[4]
Workflow for Asymmetric Hydrogenation:
Caption: Experimental workflow for asymmetric hydrogenation.
Materials:
-
[RuCl₂(chiral diphosphine)(chiral diamine)] complex (e.g., RuCl₂((S)-BINAP)((S,S)-DPEN))
-
2'-(Trifluoromethyl)acetophenone
-
Hydrogen source (e.g., H₂ gas or formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., isopropanol)
-
Base (e.g., potassium tert-butoxide)
Procedure:
-
Catalyst Activation: In an inert atmosphere, dissolve the ruthenium catalyst precursor in the anhydrous solvent. Add the base to generate the active catalytic species.
-
Reaction: To the activated catalyst solution, add the 2'-(trifluoromethyl)acetophenone.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas or add the hydrogen donor mixture. Stir the reaction at the specified temperature until completion.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the enantiomerically enriched alcohol.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of ketones.[1]
Workflow for CBS Reduction:
Caption: Experimental workflow for CBS reduction.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane source (e.g., borane-tetrahydrofuran complex (BH₃·THF))
-
2'-(Trifluoromethyl)acetophenone
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.
-
Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the borane solution. Stir for a few minutes, then add a solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for a period to hydrolyze the borate esters. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Purification and Characterization
Purification: The final product, this compound, is typically purified by silica gel column chromatography. For large-scale preparations, distillation under reduced pressure can also be employed.
Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
-
Chiral HPLC or GC: Enantiomeric excess is determined by chromatography on a chiral stationary phase.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the hydroxyl and trifluoromethyl groups.
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies. Biocatalytic reductions offer high enantioselectivity and mild reaction conditions, making them an attractive "green" alternative. Asymmetric hydrogenation with Noyori-type catalysts and CBS reduction are powerful and well-established chemical methods that also provide high yields and enantiomeric excesses. The choice of the optimal synthetic route will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the necessary technical information to assist researchers in selecting and implementing the most suitable method for their specific needs.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Chiral Alcohols with Trifluoromethyl Groups for Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (–CF₃) group into organic molecules is a widely adopted strategy in medicinal chemistry and agrochemical design. This is due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Chiral alcohols containing a trifluoromethyl group are particularly valuable building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these crucial chiral synthons, with a focus on asymmetric reduction of trifluoromethyl ketones, nucleophilic trifluoromethylation of carbonyl compounds, and nickel-catalyzed reductive cross-coupling reactions.
Asymmetric Reduction of Trifluoromethyl Ketones
The most direct approach to chiral trifluoromethylated alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. Several effective methods have been developed, employing chemical and biological catalysts to achieve high enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones, including those bearing a trifluoromethyl group. The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source.
To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene (110 mL) cooled to -78 °C, a solution of 2,2,2-trifluoroacetophenone (56 mmol, 1.0 equivalent) in anhydrous toluene is added. The reaction mixture is stirred for 5 minutes at -78 °C. Subsequently, a solution of catecholborane (1.0 M in THF, 1.8 equivalents) is added slowly, and the mixture is stirred for 24 hours at -78 °C. The reaction is then quenched with a saturated aqueous solution of NaHCO₃.[1] After aqueous workup and purification, the corresponding chiral trifluoromethylated alcohol is obtained.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Iridium complexes bearing chiral ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. This method often utilizes isopropanol or formic acid as the hydrogen source and can be performed under mild conditions.
In a typical procedure, a trifluoromethyl ketone (0.25 mmol), an iridium catalyst (e.g., [Ir(Cp*)(L)Cl]) (1.0 mol %), and a hydrogen donor (e.g., formic acid, 5.0 equivalents) are mixed in a solvent (e.g., water or an organic solvent, 2.0 mL) at room temperature. The reaction is stirred for a specified time (e.g., 12 hours) and then worked up to isolate the chiral alcohol product.
Enzymatic Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral trifluoromethylated alcohols. Whole-cell systems (e.g., baker's yeast) or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can reduce trifluoromethyl ketones with excellent enantioselectivity. These reactions often require a cofactor, such as NADPH, and a cofactor regeneration system.
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.2), the trifluoromethyl ketone substrate, a ketoreductase, and a cofactor (e.g., NADPH) are combined. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also added. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation until the reaction is complete. The product is then extracted from the aqueous phase and purified. For high substrate concentrations, a biphasic system with an organic solvent like n-hexane can be employed to improve solubility and enzyme stability.[2]
Data Presentation: Asymmetric Reduction of Trifluoromethyl Ketones
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Ref. |
| CBS Reduction | (R)-Me-CBS | 2,2,2-Trifluoroacetophenone | >95 | 96 | [3] |
| Ir-ATH | [Ir(Cp*)((1R,2R)-TsDPEN)] | 2,2,2-Trifluoroacetophenone | 99 | 99 | [4] |
| Enzymatic | Chryseobacterium sp. CA49 KRED | 3,5-Bis(trifluoromethyl)acetophenone | >99 | >99.9 | [3] |
| Enzymatic | Lactobacillus kefir ADH | 2,2,2-Trifluoroacetophenone | 95 | >99 | [5] |
Nucleophilic Trifluoromethylation of Carbonyl Compounds
An alternative strategy involves the direct addition of a trifluoromethyl nucleophile to a prochiral aldehyde or ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most common source of the trifluoromethyl anion equivalent for this transformation.
To a solution of the aldehyde (1.0 equivalent) in anhydrous THF at 0 °C is added the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents). A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equivalents), is then added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC. The reaction is quenched with water, and the resulting TMS-protected alcohol is hydrolyzed with aqueous HCl to afford the final trifluoromethylated alcohol.
Data Presentation: Nucleophilic Trifluoromethylation
| Substrate | Catalyst | Yield (%) | ee (%) | Ref. |
| Benzaldehyde | TBAF | 95 | N/A | [6] |
| 4-Nitrobenzaldehyde | TBAF | 98 | N/A | [6] |
| Cinnamaldehyde | TBAF | 92 | N/A | [6] |
| 2-Naphthaldehyde | Chiral Ammonium Fluoride | 85 | 52 | [7] |
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
Recent advances have established nickel-catalyzed asymmetric reductive cross-coupling as a powerful method for the synthesis of chiral trifluoromethylated compounds. This approach typically involves the coupling of an acyl chloride with a trifluoromethylated alkyl halide in the presence of a chiral nickel catalyst and a stoichiometric reductant.
In a nitrogen-filled glovebox, NiBr₂·DME (10 mol%), a chiral ligand (e.g., a bis(oxazoline) ligand, 13 mol%), and a reductant (e.g., Mn powder, 2.0 equivalents) are added to a vial. A solution of the acyl chloride (1.0 equivalent) and the trifluoromethylated alkyl bromide (2.0 equivalents) in a suitable solvent (e.g., a mixture of THF and N,N-Dimethylpropionamide) is then added. The reaction is stirred at a controlled temperature (e.g., -4 °C) for a specified time (e.g., 20 hours). The resulting ketone is then reduced in a subsequent step to afford the chiral alcohol.
Data Presentation: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
| Acyl Chloride | Trifluoromethyl Alkyl Bromide | Yield (%) | ee (%) | Ref. |
| 4-MeO-C₆H₄COCl | 1-bromo-2,2,2-trifluoroethyl)benzene | 85 | 92 | [8] |
| 2-Naphthoyl chloride | 1-bromo-2,2,2-trifluoroethyl)benzene | 82 | 95 | [8] |
| Cyclohexanecarbonyl chloride | 1-bromo-2,2,2-trifluoroethyl)benzene | 75 | 90 | [8] |
Conclusion
The synthesis of chiral alcohols bearing a trifluoromethyl group is a critical endeavor for the advancement of pharmaceutical and agrochemical research. This guide has detailed three primary and effective strategies: the asymmetric reduction of trifluoromethyl ketones, nucleophilic trifluoromethylation of carbonyls, and nickel-catalyzed asymmetric reductive cross-coupling. Each method offers distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. The choice of a particular synthetic route will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The continued development of more efficient and selective catalysts and reagents for these transformations will undoubtedly accelerate the discovery and development of novel bioactive compounds.
References
- 1. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 2. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 3. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Nickel-Catalyzed Cross-Coupling of Acyl Chloride with Racemic α-Trifluoromethyl Bromide to Access Chiral α-Trifluoromethyl Ketones [organic-chemistry.org]
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide for its Application as a Chiral Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a critical chiral building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors, a promising class of anti-cancer therapeutics. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to the parent molecule, influencing its metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth overview of the synthesis, purification, and application of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and the visualization of relevant biological pathways and synthetic workflows.
Introduction
Chiral alcohols are of paramount importance in the pharmaceutical industry, serving as versatile intermediates for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The trifluoromethyl group, a common bioisostere for a methyl group, is frequently introduced into drug candidates to enhance properties such as lipophilicity, metabolic stability, and binding affinity. This compound combines these features, making it a highly valuable synthon. Its primary application lies in the synthesis of complex heterocyclic molecules, including inhibitors of Polo-like kinase 1 (PLK1), which are under investigation for the treatment of various malignancies.[1]
Synthesis of this compound
The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed, each offering distinct advantages.
Chemical Synthesis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts, such as those developed by Noyori and coworkers, is a powerful method for the enantioselective reduction of ketones. The use of a chiral diamine ligand, like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in conjunction with a ruthenium precursor, provides high yields and excellent enantioselectivities.
Table 1: Quantitative Data for Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone
| Catalyst System | Substrate/Catalyst Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| RuCl₂--INVALID-LINK-- | 100:1 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12 | >99 | 95 | 98 (S) | Adapted from[2] |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 100:1 | HCOONa | Water/Methanol (1:1) | 60 | 1 | >99 | ~99 | 94 (S) | Adapted from[3] |
Biocatalytic Synthesis: Whole-Cell Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell systems, utilizing endogenous ketoreductases, can reduce 2'-(trifluoromethyl)acetophenone with exceptional enantioselectivity.
Table 2: Quantitative Data for Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
| Biocatalyst | Substrate Conc. (mM) | Co-solvent/Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Geotrichum silvicola ZJPH1811 | 200 | Choline acetate/cysteine & MCD | 30 | 24 | 92.3 | >99.2 (S) | [1] |
| Candida tropicalis 104 | 200 | Choline chloride:trehalose | 30 | 36 | 86.2 | >99.9 (S) | [4] |
Experimental Protocols
Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone
Objective: To synthesize this compound via asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2'-(Trifluoromethyl)acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous acetonitrile (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst.
-
A 5:2 molar mixture of formic acid and triethylamine is prepared.
-
To the catalyst solution, 2'-(trifluoromethyl)acetophenone (1 mmol) is added, followed by the formic acid/triethylamine mixture (0.5 mL).
-
The reaction mixture is stirred at 28 °C for 12 hours.
-
Upon completion (monitored by TLC or GC), the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Biocatalytic Reduction using Geotrichum silvicola ZJPH1811
Objective: To synthesize this compound using a whole-cell biocatalyst.[1]
Materials:
-
Cultured cells of Geotrichum silvicola ZJPH1811
-
2'-(Trifluoromethyl)acetophenone
-
Glucose
-
Choline acetate/cysteine deep eutectic solvent (DES)
-
Methylated-β-cyclodextrin (MCD)
-
Phosphate buffer (pH 7.0)
-
Shaking incubator
Procedure:
-
Geotrichum silvicola ZJPH1811 cells are harvested by centrifugation and washed with phosphate buffer.
-
In a flask, the wet cells (e.g., 10 g) are suspended in phosphate buffer (100 mL).
-
Glucose (as a co-substrate), the choline acetate/cysteine DES, and MCD are added to the cell suspension.
-
2'-(Trifluoromethyl)acetophenone is added to the desired final concentration (e.g., 200 mM).
-
The reaction mixture is incubated in a shaking incubator at 30 °C for 24 hours.
-
After the reaction, the mixture is extracted with ethyl acetate.
-
The organic phase is separated, dried, and the solvent is evaporated to yield the crude product.
-
Purity and enantiomeric excess are determined by chiral GC or HPLC.
Application in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors
This compound is a key precursor for the synthesis of PLK1 inhibitors such as Volasertib (BI 6727) and BI 2536. The chiral alcohol is typically converted to a chiral amine, which is then incorporated into the final heterocyclic structure of the inhibitor.
Polo-like Kinase 1 (PLK1) Signaling Pathway
PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many cancers, making it an attractive target for therapeutic intervention. PLK1 inhibitors disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Strategic Role of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol in the Development of a Potent PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a chiral alcohol, has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of the potent and selective Polo-like kinase 1 (PLK1) inhibitor, GSK461364. The incorporation of the trifluoromethyl group at the ortho position of the phenyl ring is a key feature that contributes to the enhanced metabolic stability and lipophilicity of drug candidates, properties highly sought after in modern drug design. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of GSK461364, its biological activity, and the underlying signaling pathways, supplemented with detailed experimental protocols and data.
Introduction to this compound in Medicinal Chemistry
Chiral intermediates are fundamental in the development of stereochemically pure pharmaceuticals, ensuring target specificity and reducing off-target effects. This compound serves as a prime example of such an intermediate. The trifluoromethyl group, a common bioisostere for a methyl group but with significantly different electronic properties, is known to enhance the pharmacokinetic profile of drug molecules by increasing metabolic stability and membrane permeability. Its placement on the phenyl ring of the ethanol moiety provides a versatile scaffold for the synthesis of complex drug candidates.
Application in the Synthesis of a PLK1 Inhibitor: GSK461364
A significant application of this compound is in the synthesis of GSK461364, a selective and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[2][3][4] Its overexpression is a hallmark of numerous cancers and is often correlated with poor prognosis, making it an attractive target for anticancer therapies.[5]
GSK461364 has demonstrated potent antitumoral activity in preclinical models, including neuroblastoma, by inducing cell cycle arrest and apoptosis.[1][6] The (S)-1-(2-(trifluoromethyl)phenyl)ethoxy moiety of GSK461364 is crucial for its high-affinity binding to the ATP-binding pocket of the PLK1 kinase domain.
Quantitative Biological Data for GSK461364
The following table summarizes the key quantitative data for the biological activity of GSK461364.
| Parameter | Value | Cell Line/System | Reference |
| Ki (PLK1) | 2.2 nM | Cell-free assay | [2] |
| IC50 (PLK1) | ~3 nM | Cell-free assay | [7] |
| Selectivity | >1000-fold vs. PLK2/3 | Cell-free assays | [8] |
| GI50 | < 100 nM | In >83% of 120 cancer cell lines | [9] |
| Effect on Neuroblastoma | Reduced cell viability and proliferation | In vitro models | [1] |
| In Vivo Efficacy | Delayed xenograft tumor growth | Nude mice | [1] |
The PLK1 Signaling Pathway in Cancer
PLK1 is a master regulator of multiple stages of mitosis. Its inhibition by compounds like GSK461364 disrupts these processes, leading to mitotic catastrophe and apoptotic cell death in cancer cells.
Figure 1: Simplified PLK1 signaling pathway in cell cycle progression and its inhibition by GSK461364.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the chiral intermediate and the final drug candidate, as well as for key biological assays.
Synthesis of this compound
A biocatalytic approach offers a highly enantioselective method for the synthesis of this compound.
Figure 2: Workflow for the biocatalytic synthesis of the chiral intermediate.
Protocol: Biotransformation for (S)-1-[2-(trifluoromethyl)phenyl]ethanol Production
This protocol is based on the methodology described for the efficient biosynthesis of the target molecule.[3]
-
Biocatalyst Preparation: Cultivate a fungal isolate, such as Geotrichum silvicola ZJPH1811, in a suitable growth medium. Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate-buffered saline).
-
Reaction Setup: Prepare a reaction mixture containing a deep eutectic solvent (DES) as a co-solvent (e.g., choline acetate/cysteine) and a cyclodextrin (e.g., methylated-β-cyclodextrin) in a buffer.
-
Biotransformation: Resuspend the prepared biocatalyst in the reaction mixture. Add the substrate, 2'-(trifluoromethyl)acetophenone, to the desired concentration.
-
Incubation: Incubate the reaction mixture under controlled conditions (e.g., specific temperature and agitation) for a predetermined duration to allow for the asymmetric reduction of the ketone.
-
Work-up and Purification: After the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield enantiomerically pure (S)-1-[2-(trifluoromethyl)phenyl]ethanol (>99.2% ee).[3]
Synthesis of GSK461364
The synthesis of GSK461364 involves a multi-step process culminating in the coupling of the chiral alcohol with the core heterocyclic scaffold. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be inferred from lead optimization studies.[7]
General Procedure for Ether Formation (Illustrative):
-
Deprotonation of the Alcohol: In an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride, at 0 °C and allow the mixture to stir to form the corresponding alkoxide.
-
Nucleophilic Substitution: To the solution of the alkoxide, add the heterocyclic core of GSK461364, which contains a suitable leaving group (e.g., a halogen or a sulfonate).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, GSK461364, is then purified by column chromatography or recrystallization.
In Vitro PLK1 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PLK1.
Figure 3: Workflow for a typical in vitro PLK1 kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
This protocol is a common method for measuring kinase activity.[3][4][10]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., GSK461364) at various concentrations.
-
Enzyme Addition: Add 2 µL of PLK1 enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[10]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., casein as substrate and a final ATP concentration of 50 µM).[3][4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal positively correlates with the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Protocol: MTT Assay for Cell Viability
This is a widely used colorimetric assay to assess cell viability.[8][11][12]
-
Cell Seeding: Seed cancer cells (e.g., neuroblastoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., GSK461364) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry, enabling the synthesis of complex and potent drug candidates. Its application in the development of the PLK1 inhibitor GSK461364 highlights the strategic importance of incorporating fluorinated moieties and maintaining stereochemical purity to achieve high target affinity and desirable pharmacokinetic properties. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on oncology and kinase inhibitors.
References
- 1. CN102151272A - Polo like kinase1 (PLK1) inhibitor and use thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
The Biological Frontier: Unlocking the Potent Activity of Trifluoromethylated Phenyl Ethanols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (-CF3) group into pharmacologically active molecules has become a cornerstone of modern drug discovery. This powerful electron-withdrawing moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a phenyl ethanol scaffold, the trifluoromethyl group gives rise to a class of compounds with a broad spectrum of biological activities, ranging from antifungal and antibacterial to anticancer and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated phenyl ethanols, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower further research and development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various trifluoromethylated phenyl ethanols and structurally related compounds. This data is intended to provide a comparative overview of their potency across different biological targets.
Table 1: Antifungal Activity of Trifluoromethylated Phenyl Ethanol Derivatives
| Compound | Target Organism | Activity Type | EC50 (µg/mL) | Reference |
| 6i (a trifluoromethyl pyrazole phenylethanol derivative) | Botrytis cinerea | Fungicidal | 6.05 | [1] |
| 6i | Rhizoctonia solani | Fungicidal | 10.23 | [1] |
| 6i | Alternaria solani | Fungicidal | 15.88 | [1] |
| 6i | Fusarium graminearum | Fungicidal | >50 | [1] |
| 2-Phenylethanol | Fusarium graminearum | Fungicidal | 0.328 (mg/mL) | [2] |
Table 2: Antibacterial Activity of Trifluoromethylated Phenyl-Substituted Pyrazole Derivatives
Note: While not strictly phenyl ethanols, these compounds share a trifluoromethylated phenyl moiety and provide valuable insights into antibacterial potential.
| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |
| 13 (Trifluoromethyl-substituted pyrazole) | S. aureus (MRSA) | Antibacterial | 3.12 | [3] |
| 25 (Bromo and trifluoromethyl substituted pyrazole) | S. aureus (MRSA) | Antibacterial | 0.78 | [3] |
| 25 | S. epidermidis | Antibacterial | 1.56 | [3] |
| 25 | E. faecium | Antibacterial | 0.78 | [3] |
| Phenyl-substituted pyrazole (1) | S. aureus | Antibacterial | 2 | [4] |
| 4-Isopropyl aniline pyrazole derivative (2) | S. aureus | Antibacterial | 1-2 | [4] |
| Phenoxy-substituted pyrazole | S. aureus | Antibacterial | 1 | [4] |
Table 3: Anticancer Activity of Representative Trifluoromethylated Compounds
Note: The following data are for trifluoromethylated chalcones and isoxazoles, which demonstrate the cytotoxic potential of the trifluoromethylated phenyl motif.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| α-Trifluoromethyl chalcone (YS71) | LNCaP (Prostate Cancer) | Antiproliferative | Dose-dependent effect observed | [5] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast Cancer) | Anticancer | 2.63 | [6] |
| Trifluoromethyl thioxanthene derivative (1) | HeLa (Cervical Cancer) | Anticancer | 87.8 (nM) | [7] |
Table 4: Enzyme Inhibitory Activity of Trifluoromethylated Compounds
| Compound | Target Enzyme | Activity Type | IC50 | Reference |
| Captopril analog with trifluoromethyl substitution | Angiotensin Converting Enzyme (ACE) | Inhibition | 3 x 10⁻¹⁰ M | [8] |
| Enalaprilat analog with trifluoronorvaline | Angiotensin Converting Enzyme (ACE) | Inhibition | 2-6 x 10⁻⁸ M | [8] |
| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives | Lipoxygenase | Anti-inflammatory | 0.68 - 4.45 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of trifluoromethylated phenyl ethanols.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol is adapted from methods used to evaluate the antifungal activity of novel compounds against phytopathogenic fungi.
1. Preparation of Fungal Cultures and Compound Solutions:
-
Culture the target fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C for 3-5 days.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Create a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations.
2. Assay Procedure:
-
Autoclave PDA medium and cool to 50-60°C.
-
Add the appropriate volume of the test compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with DMSO and a positive control with a known fungicide.
-
Pour the PDA mixture into sterile Petri dishes and allow to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of the treated and control PDA plates.
-
Incubate the plates at 25°C in the dark.
3. Data Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, following established guidelines.
1. Preparation of Bacterial Inoculum and Compound Dilutions:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.
2. Assay Procedure:
-
Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
3. Data Analysis:
-
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
2. MTT Assay Procedure:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
3. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language of Graphviz.
Conclusion
Trifluoromethylated phenyl ethanols and their structural analogs represent a versatile and potent class of bioactive molecules. The data and protocols presented in this guide highlight their significant potential in the development of new antifungal, antibacterial, anticancer, and enzyme-inhibiting agents. The inclusion of the trifluoromethyl group consistently demonstrates a positive impact on biological activity. Further exploration of the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Safety Landscape of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a chiral building block of significant interest in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact stereoisomer, this guide synthesizes data from structurally analogous compounds to provide a robust framework for its safe management in a laboratory setting. The information presented herein is intended to empower researchers to conduct their work with a high degree of safety and awareness.
Hazard Identification and Classification
This compound is anticipated to share hazard characteristics with similar trifluoromethylated and phenyl ethanol derivatives. Based on available data for related compounds, it should be handled as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[1][2][3][4]
GHS Hazard Statements (Inferred) :
Precautionary Statements (Recommended) :
A comprehensive list of recommended precautionary statements is provided in the table below, outlining measures to prevent exposure and ensure appropriate responses in case of accidental contact.
| Code | Precautionary Statement | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |
| P264 | Wash skin thoroughly after handling. | [2][3][5][6] |
| P270 | Do not eat, drink or smoke when using this product. | [2][4] |
| P271 | Use only outdoors or in a well-ventilated area. | [2][3][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][5][6] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3][4][5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][5][6] |
| P330 | Rinse mouth. | [4] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [3][4] |
| P405 | Store locked up. | [3][4][7] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][6][7] |
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound and its close structural analogs. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | This compound (or analogous compounds) | Reference |
| Molecular Formula | C9H9F3O | [3][8][9] |
| Molecular Weight | 190.16 g/mol | [3][9] |
| Appearance | Viscous liquid, Clear, colorless | [9] |
| Boiling Point | 189.7 ± 0.0 °C at 760 mmHg (for (1S)-2,2,2-Trifluoro-1-phenylethanol) | [10] |
| Melting Point | 83-85 °C (for (1S)-2,2,2-Trifluoro-1-phenylethanol) | [10] |
| Flash Point | 100 °C (212 °F) (for 4-(Trifluoromethyl)benzyl alcohol) | [1] |
| 84.4 °C (for (1S)-2,2,2-Trifluoro-1-phenylethanol) | [10] | |
| Density | 1.3 ± 0.1 g/cm3 (for (1S)-2,2,2-Trifluoro-1-phenylethanol) | [10] |
| Solubility | Slightly soluble in water. Miscible with most organic solvents. (for 2-Phenylethanol) | [11] |
| log P | 2.03 (for (1S)-2,2,2-Trifluoro-1-phenylethanol) | [10] |
| Storage Temperature | 2-8°C | [9] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail essential procedures for safe handling, storage, and emergency response.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against chemical exposure. The following diagram illustrates the minimum required PPE.
Caption: Essential Personal Protective Equipment for handling this compound.
Engineering Controls and Work Practices
Engineering controls are critical for minimizing airborne exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5] A chemical fume hood is strongly recommended.
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
-
Handling Practices:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following flowchart outlines the recommended first aid procedures.
Caption: First aid procedures for exposure to this compound.
Spill and Leak Procedures
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
-
Minor Spills:
-
Major Spills:
Fire Fighting Measures
While not highly flammable, related compounds are combustible.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5][7]
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[1][5] Containers may rupture when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][6][12]
-
A recommended storage temperature is 2-8°C.[9]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe management of this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] However, based on data from analogous compounds, it is prudent to assume that it may cause irritation to the digestive and respiratory tracts upon ingestion or inhalation, respectively.[1] Animal studies on related substances indicate potential for harm if swallowed. For example, the oral LD50 for 2,2,2-Trifluoroethanol in rats is 240 mg/kg.[13]
Conclusion
While a specific, comprehensive safety profile for this compound is not yet established, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and handle this valuable chemical intermediate with the necessary care and precaution. Continuous vigilance and adherence to established safety protocols are the cornerstones of a safe and productive research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1-(2-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 522725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 127852-27-1 [amp.chemicalbook.com]
- 10. (1S)-2,2,2-Trifluoro-1-phenylethanol | CAS#:340-06-7 | Chemsrc [chemsrc.com]
- 11. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 12. ICSC 0936 - PHENETHYL ALCOHOL [inchem.org]
- 13. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Stability and Storage of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Chemical Profile and General Stability
This compound is a chiral secondary alcohol containing a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is known to be metabolically and chemically stable due to the strong carbon-fluorine bond.[1] However, the molecule's stability can be influenced by the presence of the hydroxyl group and the potential for interactions under various environmental conditions. Generally, the compound is stable under standard ambient conditions, but can be susceptible to degradation under stress.[2]
Key Stability Considerations:
-
Oxidation: The secondary alcohol functionality is susceptible to oxidation, which would convert it to the corresponding ketone, 2'-(trifluoromethyl)acetophenone.
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strongly alkaline conditions.[2]
-
Peroxide Formation: Like many benzylic alcohols, there is a potential for peroxide formation upon prolonged exposure to air and light.
-
Chiral Integrity: The stability of the chiral center is crucial. Racemization can occur under certain conditions, leading to a loss of enantiomeric purity.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage.[3] | Minimizes the rate of potential degradation reactions. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and peroxide formation. |
| Container | Keep container tightly sealed. | Prevents exposure to moisture and air. |
| Handling | Handle in a well-ventilated area. Avoid contact with strong oxidizing agents. | Ensures safety and prevents chemical incompatibilities. |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5] The primary anticipated degradation pathways for this compound are illustrated below.
Caption: Anticipated degradation pathways for this compound.
Quantitative Stability Data (Illustrative)
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of data that could be generated from a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradants.[6][7]
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | < 1% | - |
| 0.1 M NaOH | 24 hours | 60°C | ~15% | (S)-2-(1-Hydroxyethyl)benzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | 2'-(Trifluoromethyl)acetophenone |
| Thermal (Solid) | 48 hours | 80°C | < 2% | - |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | < 1% | - |
Note: This data is for illustrative purposes to guide experimental design and does not represent actual experimental results.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical procedure for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Detailed Methodologies:
-
Acid Hydrolysis: A solution of the compound in 0.1 M hydrochloric acid is heated at 60°C. Samples are withdrawn at various time points, neutralized with an equivalent amount of sodium hydroxide, and diluted for analysis.
-
Base Hydrolysis: A solution of the compound in 0.1 M sodium hydroxide is heated at 60°C. Samples are withdrawn at various time points, neutralized with an equivalent amount of hydrochloric acid, and diluted for analysis.
-
Oxidative Degradation: The compound is treated with a 3% solution of hydrogen peroxide at room temperature. Samples are taken at different intervals for analysis.
-
Thermal Degradation: The solid compound and a solution of the compound are exposed to a temperature of 80°C. Samples are analyzed at various time points.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light.
Stability-Indicating Chiral HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products and enantiomer. A chiral High-Performance Liquid Chromatography (HPLC) method is required.
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (or equivalent amylose-based chiral stationary phase) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Note: Method development and validation are necessary to ensure the suitability of these conditions for the specific application.
Caption: Logical flow for developing a stability-indicating chiral HPLC method.
Conclusion
This compound is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation, primarily through oxidation of the alcohol and, under harsh basic conditions, hydrolysis of the trifluoromethyl group. Adherence to proper storage and handling protocols is essential to maintain its purity and chiral integrity. The implementation of robust stability-indicating analytical methods, developed through systematic forced degradation studies, is critical for ensuring the quality of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. longdom.org [longdom.org]
- 7. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the development of various pharmaceuticals. The primary focus is on the enantioselective reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Three principal methodologies are presented: chemo-catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), organocatalytic reduction (Corey-Bakshi-Shibata reduction), and whole-cell biocatalysis. This guide offers a comparative analysis of these methods, enabling researchers to select the most suitable approach based on desired yield, enantioselectivity, and operational considerations.
Introduction
Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The fluorine atom, and particularly the trifluoromethyl group, is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and highly selective methods for the synthesis of chiral trifluoromethylated compounds is of significant interest. This compound is a valuable chiral intermediate, and its synthesis via the asymmetric reduction of 2'-(trifluoromethyl)acetophenone has been approached through various catalytic systems. This document outlines and compares key methodologies for this transformation.
Comparative Data of Synthesis Methodologies
The following table summarizes the quantitative data for the different asymmetric synthesis methods of this compound.
| Method | Catalyst/Biocatalyst | Catalyst Loading (mol%) | Reducing Agent/Hydrogen Source | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Asymmetric Hydrogenation (AH) | [{Rh(cod)Cl}]₂ / (R,S)-Josiphos Ligand | 1 | H₂ (50 bar) | Ethyl acetate / Acetic acid (1:1) | RT | 18 | >95 | 99 (S) |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl--INVALID-LINK-- | 2 | Formic acid/Triethylamine (5:2) | Acetonitrile | 28 | 12 | 95 | 97 (S) |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | 10 | Borane-dimethyl sulfide complex (BMS) | Tetrahydrofuran (THF) | -20 | 1 | 92 | 96 (S) |
| Biocatalytic Reduction | Geotrichum silvicola ZJPH1811 (whole cells) | N/A (200 g/L wet cells) | Glucose | Choline acetate/cysteine, Methylated-β-cyclodextrin | 30 | 24 | 92.3 | >99.2 (S) |
Experimental Protocols
Asymmetric Hydrogenation (AH) with Rh-Josiphos Catalyst
This protocol is based on the highly efficient asymmetric hydrogenation of trifluoromethyl ketones using a rhodium-Josiphos catalyst system.[1][2]
Materials:
-
[{Rh(cod)Cl}]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)
-
(R,S)-Josiphos ligand
-
2'-(Trifluoromethyl)acetophenone
-
Ethyl acetate (anhydrous)
-
Acetic acid (glacial)
-
Hydrogen gas (high purity)
-
Autoclave with stirring capabilities
Procedure:
-
In a glovebox, a Schlenk flask is charged with [{Rh(cod)Cl}]₂ (1 mol%) and (R,S)-Josiphos ligand (1.1 mol%).
-
Anhydrous ethyl acetate/acetic acid (1:1) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
To a glass liner for the autoclave, 2'-(trifluoromethyl)acetophenone is added.
-
The catalyst solution is transferred to the glass liner containing the substrate.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized to 50 bar with hydrogen gas.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
After 18 hours, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalyst
This protocol utilizes a well-established Ruthenium-TsDPEN catalyst for the asymmetric transfer hydrogenation of ketones.[3][4]
Materials:
-
RuCl--INVALID-LINK--
-
2'-(Trifluoromethyl)acetophenone
-
Formic acid
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
A flame-dried round-bottom flask is charged with RuCl--INVALID-LINK-- (2 mol%) under an inert atmosphere (N₂ or Ar).
-
Anhydrous acetonitrile is added, followed by 2'-(trifluoromethyl)acetophenone.
-
In a separate flask, a 5:2 azeotropic mixture of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine.
-
The formic acid/triethylamine mixture is added dropwise to the reaction flask at room temperature.
-
The reaction mixture is stirred at 28 °C for 12 hours.
-
Upon completion (monitored by TLC or GC), the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield this compound.
-
Enantiomeric excess is determined by chiral HPLC.
Corey-Bakshi-Shibata (CBS) Reduction
This method employs a chiral oxazaborolidine catalyst for the enantioselective reduction of the ketone with a borane source.[5][6]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
2'-(Trifluoromethyl)acetophenone
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a thermometer and a dropping funnel is purged with an inert gas.
-
(S)-2-Methyl-CBS-oxazaborolidine (10 mol%, 1 M solution in toluene) is introduced into the flask via syringe.
-
Anhydrous THF is added, and the solution is cooled to -20 °C.
-
Borane-dimethyl sulfide complex (1.2 equivalents) is added dropwise to the catalyst solution while maintaining the temperature at -20 °C.
-
A solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF is added slowly via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
The reaction is stirred at -20 °C for 1 hour, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate).
-
The enantiomeric excess is determined by chiral HPLC.
Biocatalytic Reduction with Geotrichum silvicola ZJPH1811
This protocol describes the whole-cell biocatalytic reduction of 2'-(trifluoromethyl)acetophenone, offering excellent enantioselectivity.[7]
Materials:
-
Geotrichum silvicola ZJPH1811 cells (wet)
-
2'-(Trifluoromethyl)acetophenone
-
Glucose
-
Choline acetate/cysteine (deep eutectic solvent)
-
Methylated-β-cyclodextrin (MCD)
-
Phosphate buffer (pH 7.0)
-
Shaking incubator
Procedure:
-
Geotrichum silvicola ZJPH1811 is cultured according to standard procedures to obtain sufficient cell mass.
-
In a sterile flask, wet cells (200 g/L) are suspended in a phosphate buffer (pH 7.0) containing choline acetate/cysteine and methylated-β-cyclodextrin.
-
Glucose is added as a co-substrate for cofactor regeneration.
-
2'-(Trifluoromethyl)acetophenone is added to the cell suspension.
-
The flask is placed in a shaking incubator at 30 °C and 200 rpm for 24 hours.
-
After the reaction period, the mixture is extracted with ethyl acetate.
-
The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of this compound is determined by chiral GC or HPLC.
Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
References
- 1. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.takasago.com [assets.takasago.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 7. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective biocatalytic reduction of 2'-(trifluoromethyl)acetophenone to produce the chiral alcohol, (R)- or (S)-1-(2'-(trifluoromethyl)phenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided are based on established methods for similar substrates and serve as a comprehensive guide for laboratory implementation.
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a crucial transformation in modern organic synthesis. Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative to traditional chemical methods. The reduction of 2'-(trifluoromethyl)acetophenone is of particular interest as the resulting fluorinated chiral alcohol can be a key intermediate in the development of novel therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.
This application note details a whole-cell biocatalytic approach and a robust analytical method for monitoring the reaction's success. While specific data for the 2'-(trifluoromethyl)acetophenone is not extensively published, the provided protocols are based on the successful reduction of the structurally similar 3,5-bis(trifluoromethyl) acetophenone and general methods for related compounds.[1]
Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
The following protocol outlines a whole-cell biocatalytic reduction. This method is advantageous as it utilizes the cell's native cofactor regeneration system. The parameters provided are based on optimized conditions for a similar substrate and should be considered a starting point for the optimization of the reduction of 2'-(trifluoromethyl)acetophenone.[1]
Table 1: Recommended Starting Parameters for Whole-Cell Bioreduction
| Parameter | Recommended Value/Range | Notes |
| Biocatalyst | Resting cells of Leifsonia xyli HS0904 or other suitable microorganism | Screening of various yeasts and bacteria is recommended to find optimal activity and stereoselectivity. |
| Substrate Conc. | 70 mM | Higher concentrations may lead to substrate inhibition. |
| Cell Conc. | 200 g/L (wet weight) | Cell concentration should be optimized for each biocatalyst. |
| Co-substrate | 100 g/L Glucose | For cofactor (NAD(P)H) regeneration. |
| Buffer | Phosphate Buffer (pH 8.0) | The optimal pH can vary between microorganisms. |
| Temperature | 30°C | Should be optimized for the specific biocatalyst. |
| Agitation | 200 rpm | To ensure adequate mixing and mass transfer. |
| Reaction Time | 30 hours | Monitor reaction progress by HPLC or GC. |
Data adapted from the reduction of 3,5-bis(trifluoromethyl) acetophenone.[1]
Experimental Protocol: Whole-Cell Bioreduction
-
Cell Culture and Harvest:
-
Cultivate the selected microorganism (e.g., Leifsonia xyli HS0904) in a suitable growth medium until the late exponential or early stationary phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).
-
The resulting cell paste is referred to as resting cells.
-
-
Biocatalytic Reaction:
-
In a sterile reaction vessel, prepare the reaction mixture containing phosphate buffer (pH 8.0), glucose (100 g/L), and the resting cells (200 g/L).
-
Add 2'-(trifluoromethyl)acetophenone to a final concentration of 70 mM. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
-
Incubate the reaction at 30°C with agitation (200 rpm).
-
-
Reaction Monitoring and Work-up:
-
Withdraw aliquots at regular intervals to monitor the reaction progress.
-
Extract the aliquots with an equal volume of ethyl acetate.
-
Analyze the organic phase by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Once the reaction is complete, extract the entire reaction mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
Caption: General reaction scheme for the biocatalytic reduction.
Caption: Workflow for the biocatalytic reduction and analysis.
Analytical Protocol: Chiral HPLC
The enantiomeric excess (e.e.) and conversion of the biocatalytic reduction can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are generally effective for the separation of trifluoromethyl-substituted alcohols.[2]
Table 2: Typical Chiral HPLC Conditions for Trifluoromethyl-Substituted Alcohols
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210-254 nm |
| Injection Vol. | 10 µL |
These are starting conditions and should be optimized for baseline separation of the enantiomers of 1-(2'-(trifluoromethyl)phenyl)ethanol.[2]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Dilute the organic extract from the reaction work-up with the HPLC mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a racemic standard of 1-(2'-(trifluoromethyl)phenyl)ethanol to identify the retention times of both enantiomers.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the prepared sample from the biocatalytic reaction.
-
Integrate the peak areas for the substrate (2'-(trifluoromethyl)acetophenone) and the two product enantiomers.
-
-
Data Analysis:
-
Conversion (%) : [(Sum of product peak areas) / (Sum of substrate and product peak areas)] x 100
-
Enantiomeric Excess (e.e., %) : [| (Peak area 1 - Peak area 2) | / (Peak area 1 + Peak area 2)] x 100
-
Conclusion
The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to undertake the biocatalytic reduction of 2'-(trifluoromethyl)acetophenone. The use of a whole-cell biocatalyst offers a practical and efficient method for producing the desired chiral alcohol. The provided HPLC method allows for accurate monitoring of conversion and enantioselectivity. Optimization of the reaction and analytical conditions will be necessary to achieve the best results for this specific substrate.
References
Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenones. This highly efficient and selective method provides access to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The protocols outlined below are based on well-established Noyori-type catalyst systems.
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols.[1] This method typically employs a stable hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen, making the procedure safer and more accessible for standard laboratory setups.[2] The catalysts are typically chiral ruthenium(II) complexes, most notably those developed by Noyori and coworkers, which operate via a metal-ligand bifunctional mechanism to achieve high catalytic activity and stereoselectivity.[3][4]
The general reaction involves the transfer of hydrogen from a donor molecule to the ketone substrate, mediated by a chiral ruthenium catalyst, to produce the corresponding chiral alcohol with high enantiomeric excess (ee).
Data Presentation
The following tables summarize the quantitative data for the Ru-catalyzed ATH of various substituted acetophenones, providing a comparative overview of the reaction's scope and efficiency.
Table 1: ATH of Acetophenones using RuCl(p-cymene)[(S,S)-TsDPEN] with 2-Propanol/Base
| Entry | Substrate (Acetophenone Derivative) | Catalyst Loading (mol%) | Base | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | KOH | 28 | 2 | >99 | 99 | 97 (R) |
| 2 | 4-Chloroacetophenone | 0.1 | KOH | 28 | 15 | >99 | 98 | 98 (R) |
| 3 | 4-Methylacetophenone | 0.1 | KOH | 28 | 20 | >99 | 99 | 97 (R) |
| 4 | 3-Methoxyacetophenone | 1.0 | KOH | 28 | 4 | >99 | 95 | 96 (R) |
| 5 | 2-Bromoacetophenone | 2.0 | KOH | 28 | 24 | 95 | 92 | 94 (R) |
Data synthesized from multiple sources.
Table 2: ATH of Acetophenones using RuCl(p-cymene)[(S,S)-TsDPEN] with HCOOH/NEt₃
| Entry | Substrate (Acetophenone Derivative) | Catalyst Loading (mol%) | S/C Ratio | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 0.1 | 1000 | HCOOH/NEt₃ (5:2) | 12 | 98 | 97 (S) |
| 2 | 4-Cyanoacetophenone | 0.1 | 1000 | DMF | 24 | 100 | 98 (S) |
| 3 | 4-Nitroacetophenone | 0.5 | 200 | DMF | 16 | 90 | 98 (R) |
| 4 | 4-Chromone | 0.1 | 1000 | HCOOH/NEt₃ (5:2) | 1 | >99 | 99 (S) |
| 5 | Phenacyl chloride | 0.1 | 1000 | HCOOH/NEt₃ (5:2) | 1 | >99 | 98 (R) |
Data adapted from various literature sources.[5] Note that the enantiomer produced can be controlled by the chirality of the catalyst ligand.
Experimental Protocols
The following are detailed protocols for the preparation of the catalyst precursor and the execution of the asymmetric transfer hydrogenation.
Protocol 1: Preparation of the Catalyst Precursor - [RuCl₂(p-cymene)]₂
This protocol describes the synthesis of the common precursor for Noyori-type catalysts.[6]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (absolute)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·xH₂O (1.0 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol to the flask.
-
Add α-phellandrene (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The color of the solution will change, and a precipitate will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the red-brown solid by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the resulting [RuCl₂(p-cymene)]₂ dimer under vacuum. The product can be stored under an inert atmosphere.
Protocol 2: In Situ Preparation of the Active Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone using 2-propanol as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.011 mmol).
-
Add anhydrous 2-propanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. The solution should turn a reddish-brown color.
-
In a separate vial, prepare a 0.1 M solution of KOH or KOtBu in anhydrous 2-propanol.
-
Add the acetophenone (1.0 mmol) to the catalyst mixture.
-
Initiate the reaction by adding the base solution (0.1 mL, 0.01 mmol, 1 mol%) to the reaction flask.
-
Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenylethanol.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the 1-phenylethanol product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (typically 95:5 v/v).[8]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol in the mobile phase (e.g., 1 mg/mL).
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare a solution of the purified product from the ATH reaction in the mobile phase.
-
Inject the sample solution under the same HPLC conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualizations
The following diagrams illustrate the key aspects of the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenones.
Caption: Proposed mechanism for Noyori-type ATH of acetophenones.
Caption: General workflow for Ru-catalyzed ATH of acetophenones.
Caption: Interplay of key components in the ATH reaction.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanto.co.jp [kanto.co.jp]
- 6. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 7. Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 100 mm - 14323 Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 100 mm - 14323 [14323] - £1,388.35 : UVISON.com [uvison.com]
- 8. rsc.org [rsc.org]
Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the development of various pharmaceuticals. Two primary methodologies are presented: a chemical approach via asymmetric hydrogenation and a biocatalytic method employing whole-cell reduction. This guide includes comprehensive data tables for analytical characterization, detailed step-by-step procedures, and a workflow visualization to aid in the successful synthesis and purification of the target compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Outcomes
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reduction with Geotrichum silvicola |
| Starting Material | 2'-(Trifluoromethyl)acetophenone | 2'-(Trifluoromethyl)acetophenone |
| Catalyst/Biocatalyst | RuCl₂[(S)-xyl-binap][(S)-daipen] | Geotrichum silvicola ZJPH1811 whole cells |
| Solvent | Methanol | Aqueous buffer with co-solvents |
| Temperature | 50 °C | 30 °C |
| Pressure | 50 bar H₂ | Atmospheric pressure |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | >95% | Variable, can be optimized to >80% |
| Enantiomeric Excess (ee) | >98% | >99%[1] |
Table 2: Analytical Data for this compound
| Analysis | Specification |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.72 (d, J = 7.8 Hz, 1H), 7.58 (t, J = 7.5 Hz, 1H), 7.46 (t, J = 7.7 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 5.25 (q, J = 6.5 Hz, 1H), 2.15 (br s, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 144.1, 132.0, 128.2, 127.8 (q, J = 5.5 Hz), 126.0 (q, J = 30.3 Hz), 124.5 (q, J = 272.7 Hz), 66.2, 23.9. |
| Chiral HPLC | Baseline separation of enantiomers on a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of n-hexane/isopropanol. |
Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of aromatic ketones.
1. Catalyst Preparation (in a glovebox):
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add RuCl₂[(S)-xyl-binap] (0.01 mol%) and (S)-daipen (0.01 mol%).
-
Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
2. Hydrogenation Reaction:
-
In a separate autoclave, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in degassed methanol (20 mL).
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of hydrogen.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
3. Work-up and Isolation:
-
After completion, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Method 2: Biocatalytic Reduction using Geotrichum silvicola
This protocol is based on the findings for the highly enantioselective reduction of 2'-(trifluoromethyl)acetophenone using Geotrichum silvicola ZJPH1811.[1]
1. Pre-culture Preparation:
-
Inoculate a single colony of Geotrichum silvicola ZJPH1811 into a 250 mL flask containing 50 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30 °C with shaking at 200 rpm for 24-36 hours.
2. Biotransformation:
-
Harvest the cells from the pre-culture by centrifugation (4000 rpm, 10 min).
-
Wash the cell pellet with sterile phosphate buffer (100 mM, pH 7.0).
-
Resuspend the cells in the same phosphate buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
To a 100 mL flask, add the cell suspension (20 mL).
-
Add 2'-(trifluoromethyl)acetophenone (e.g., 1 g/L) and a co-solvent such as a deep eutectic solvent or cyclodextrin to enhance substrate solubility and yield if desired.[1]
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24-48 hours.
-
Monitor the conversion of the substrate and the formation of the product by chiral GC or HPLC.
3. Product Extraction:
-
After the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product with an equal volume of ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Crystallization
This procedure is effective for enhancing the enantiomeric purity of the synthesized this compound.
1. Dissolution:
-
Dissolve the crude this compound in n-heptane (approximately 3 mL of n-heptane per gram of crude product) by gently warming the mixture to 40 °C.
2. Crystallization:
-
Slowly cool the solution to room temperature with gentle stirring.
-
Further cool the mixture to 0-5 °C in an ice bath and continue stirring for at least 1 hour to induce crystallization.
3. Isolation of Pure Product:
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold n-heptane.
-
Dry the crystals under vacuum to afford this compound with high chemical and enantiomeric purity.
Analysis: Chiral HPLC
1. Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
2. HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
3. Data Analysis:
-
The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship of the asymmetric synthesis of this compound.
References
Application Note: Purification of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric and chemical purity is essential for its application in drug development, where stereochemistry significantly influences biological activity. Recrystallization is a robust, cost-effective, and scalable purification technique often preferred in industrial settings over methods like chromatography.[1] This application note provides a detailed protocol for the purification of this compound using recrystallization, enabling the enhancement of enantiomeric excess (ee) from ~96% to >99%.
Principle of the Method
Recrystallization separates compounds based on their differential solubility in a specific solvent system at varying temperatures. The impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). This method is particularly effective for purifying optically active 1-(2-trifluoromethylphenyl)ethanol when the initial optical purity is between 90% and 98%ee.[2]
Experimental Data
The following table summarizes the quantitative data for a representative recrystallization of (R)-1-(2-(Trifluoromethyl)phenyl)ethanol, which follows the same principles for the (S)-enantiomer.[2]
| Parameter | Value | Reference |
| Starting Material | ||
| Compound | (R)-1-(2-(Trifluoromethyl)phenyl)ethanol | [2] |
| Mass | 50 g | [2] |
| Initial Optical Purity | 95.9% ee | [2] |
| Initial Chemical Purity | 97.7% | [2] |
| Recrystallization Conditions | ||
| Solvent | n-Heptane | [2] |
| Solvent Volume | 150 mL | [2] |
| Dissolution Temperature | 40°C | [2] |
| Cooling Profile | Cooled to 2°C over 30 minutes | [2] |
| Aging Temperature | 2°C | [2] |
| Aging Time | 1 hour | [2] |
| Results | ||
| Purified Product Mass | 35.6 g | [2] |
| Final Optical Purity | 100% ee | [2] |
| Final Chemical Purity | 100% | [2] |
| Recovery Rate | 71% | [2] |
Experimental Workflow
The following diagram illustrates the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is based on the successful purification of the optically active enantiomer as described in the literature.[2]
Materials and Equipment:
-
Crude this compound (approx. 95-98% ee)
-
n-Heptane
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Heating/cooling circulator
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution:
-
Crystallization:
-
Once fully dissolved, cool the solution with stirring from 40°C to 2°C over a period of 30 minutes.[2] A slow, controlled cooling rate is crucial for forming well-defined, pure crystals.
-
Pro-Tip: For more efficient crystallization, a seed crystal of pure this compound may be added during the cooling phase.[2] The recommended amount is between 0.0002 g to 0.1 g per 1 g of the starting material.[2]
-
-
Aging:
-
Hold the resulting slurry at 2°C and continue stirring for 1 hour.[2] This aging period allows for the complete crystallization of the desired product.
-
-
Filtration and Washing:
-
Pre-cool the Büchner funnel and the vacuum flask to approximately 2°C to prevent the crystals from re-dissolving during filtration.
-
Filter the crystal slurry under vacuum.[2]
-
Wash the collected crystal cake twice with 25 mL portions of n-heptane that has been pre-cooled to 2°C.[2] This removes any residual mother liquor containing impurities.
-
-
Drying:
-
Transfer the purified crystals to a vacuum oven.
-
Dry the product under reduced pressure until a constant weight is achieved.[2]
-
-
Analysis:
-
Determine the final mass of the purified product to calculate the recovery rate.
-
Analyze the optical purity (enantiomeric excess) by chiral HPLC.
-
Analyze the chemical purity by gas chromatography (GC) or an equivalent method.
-
Recrystallization from an aliphatic hydrocarbon solvent like n-heptane is a highly effective method for the purification of this compound.[2] This protocol reliably enhances the enantiomeric excess to >99% with high chemical purity and a good recovery rate. The simplicity and scalability of this procedure make it well-suited for both laboratory research and industrial production environments.
References
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
Introduction
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical purity of this alcohol is critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a reliable and robust analytical method for the enantioselective separation of its R- and S-enantiomers is essential for quality control and process monitoring in drug development and manufacturing. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The enantiomeric separation is most commonly achieved using polysaccharide-based chiral stationary phases (CSPs).[1]
Chromatographic Conditions
The separation of the enantiomers of 1-(2-(trifluoromethyl)phenyl)ethanol can be effectively achieved on polysaccharide-based chiral stationary phases. Both amylose and cellulose-based columns have demonstrated broad applicability for this class of analytes.[1] A normal phase method is generally preferred for its high efficiency and selectivity.
Recommended Columns:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
Typical Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common choice for the mobile phase in normal phase chromatography.[1] The ratio of hexane to alcohol is a critical parameter that can be adjusted to optimize retention and resolution.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of (R)- and this compound on two different polysaccharide-based chiral stationary phases. This data is intended to serve as a guideline for method development.
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Time (t_R1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (t_R2) | ~ 9.8 min | ~ 11.5 min |
| Separation Factor (α) | ~ 1.15 | ~ 1.13 |
| Resolution (R_s) | > 1.5 | > 1.5 |
Note: Retention times and resolution may vary depending on the specific column batch, HPLC system, and exact mobile phase composition.
Experimental Workflow
The development and execution of a chiral HPLC method follows a systematic workflow to ensure accurate and reproducible results.
References
Application Note: NMR Characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a chiral alcohol with applications in asymmetric synthesis and as a building block in medicinal chemistry. The protocol outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The provided data and methodologies serve as a reference for the unambiguous identification and purity assessment of this compound.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The presence of the trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of a molecule. Therefore, precise and reliable analytical methods for its characterization are crucial. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This application note presents a comprehensive NMR characterization protocol for the title compound.
Data Presentation
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The data for the aromatic region is based on the closely related compound 1-(2-(trifluoromethyl)phenyl)ethanone, as the electronic environment of the phenyl ring is highly comparable.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.69 | d | 1H | 8.0 | Ar-H |
| ~7.57 | m | 2H | - | Ar-H |
| ~7.45 | d | 1H | 8.0 | Ar-H |
| ~5.0-5.2 | q | 1H | 6.5 | CH-OH |
| ~2.0 (broad s) | s | 1H | - | OH |
| ~1.55 | d | 3H | 6.5 | CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140.5 | Ar-C (quaternary) |
| ~132.0 | Ar-CH |
| ~130.2 | Ar-CH |
| ~127.1 | Ar-CH |
| ~127.0 | Ar-C (quaternary) |
| ~126.7 (q, J ≈ 5 Hz) | Ar-CH |
| ~123.7 (q, J ≈ 272 Hz) | CF₃ |
| ~68.0 | CH-OH |
| ~24.0 | CH₃ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-58.25 | s | CF₃ |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule should be followed:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer:
-
Instrument Setup: Tune and shim the spectrometer to the sample to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the lower natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Set the spectral width to encompass the expected chemical shift of the trifluoromethyl group (a range around -50 to -70 ppm is a reasonable starting point).
-
A standard single-pulse experiment is typically sufficient.
-
The number of scans can be relatively low due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Molecular structure and key NMR assignments.
Conclusion
This application note provides a comprehensive framework for the NMR characterization of this compound. The tabulated spectral data serves as a valuable reference for identity confirmation, while the detailed protocols for sample preparation and data acquisition ensure reproducibility. The inclusion of ¹⁹F NMR is particularly important for compounds containing fluorine, offering a direct and sensitive method for characterizing the trifluoromethyl group. This information is essential for researchers in synthetic chemistry and drug development who rely on accurate structural verification.
Determining the Enantiomeric Excess of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the enantiomeric excess (e.e.) of (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The accurate assessment of enantiomeric purity is critical for ensuring the efficacy and safety of chiral drugs. The following sections outline validated methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Introduction
Chiral alcohols, such as 1-(2-(trifluoromethyl)phenyl)ethanol, are important building blocks in medicinal chemistry. The stereochemistry of these molecules can significantly impact their biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, robust and reliable analytical methods are essential for the separation and quantification of enantiomers. This guide details protocols for the chiral separation of (S)- and (R)-1-(2-(trifluoromethyl)phenyl)ethanol to determine the enantiomeric excess of the (S)-enantiomer.
Analytical Methodologies
The determination of enantiomeric excess for 1-(2-(trifluoromethyl)phenyl)ethanol can be effectively achieved using several chromatographic techniques. The choice of method may depend on available instrumentation, sample matrix, and desired analysis time.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of trifluoromethyl-substituted alcohols.[1]
Recommended HPLC Method:
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C (ambient) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Performance (based on similar compounds):
| Chiral Stationary Phase | Analyte | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | 1-Phenyl-2,2,2-trifluoroethanol | 2.54 | 1.25 | 2.80[1] |
| Chiralcel® OD-H | 1-Phenyl-2,2,2-trifluoroethanol | 3.12 | 1.18 | 2.10[1] |
Note: Retention times for 1-(2-(trifluoromethyl)phenyl)ethanol will need to be determined experimentally but are expected to be in a similar range.
Gas Chromatography (GC)
Chiral GC offers high resolution and sensitivity, particularly for volatile and thermally stable compounds. Chiral capillary columns with cyclodextrin-based stationary phases are highly effective for this type of separation.
Recommended GC Method (adapted from a constitutional isomer):
A method for the enantiomeric separation of the constitutional isomer, 1-(3-(trifluoromethyl)phenyl)ethanol, has been reported and can be adapted for the 2-(trifluoromethyl) isomer.[2]
| Parameter | Condition |
| Column | CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C[2] |
| Detector | FID at 250 °C[2] |
| Oven Program | 115 °C (hold 2 min), then ramp to 140 °C at 3 °C/min[2] |
| Injection | Split |
Reported Retention Times for 1-(3-(trifluoromethyl)phenyl)ethanol: [2]
| Enantiomer | Retention Time (min) |
| (R)-enantiomer | 6.35 |
| (S)-enantiomer | 6.92 |
Note: The elution order and retention times for the 2-(trifluoromethyl) isomer may vary and should be confirmed with a racemic standard.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that offers fast separations and reduced consumption of organic solvents.[3] It is increasingly used for chiral separations in the pharmaceutical industry.
Recommended SFC Screening Method:
| Parameter | Condition |
| Column | Chiralpak® AD-H, Chiralcel® OD-H, or other polysaccharide-based CSP (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol (gradient or isocratic) |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV-Vis or MS |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the sample of 1-(2-(trifluoromethyl)phenyl)ethanol in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Protocol
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Racemic Standard Injection: Inject a solution of the racemic 1-(2-(trifluoromethyl)phenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Injection: Inject the sample solution of this compound.
-
Data Analysis: Integrate the peak areas for both enantiomers.
GC Protocol
-
System Conditioning: Condition the GC column according to the manufacturer's instructions.
-
Racemic Standard Injection: Inject a diluted solution of the racemic compound to identify the peaks corresponding to the (R) and (S) enantiomers.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Determine the peak areas for each enantiomer.
Enantiomeric Excess (e.e.) Calculation
The enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major is the peak area of the major enantiomer (this compound in this case).
-
Area_minor is the peak area of the minor enantiomer ((R)-1-(2-(trifluoromethyl)phenyl)ethanol).
Visualizations
Caption: General experimental workflow for determining enantiomeric excess.
References
Application Notes and Protocols for the Scale-up Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, including inhibitors of Polo-like kinase 1 (Plk1). The efficient and enantioselective synthesis of this alcohol on a large scale is therefore of significant interest. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on both biocatalytic and chemical approaches. Quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.
Introduction
The asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone, is the most common strategy for synthesizing this compound. This can be achieved with high enantioselectivity using either biocatalysts, such as alcohol dehydrogenases (ADHs) or whole-cell systems, or through chemical methods like asymmetric transfer hydrogenation with chiral metal catalysts. The choice of method often depends on factors such as scale, cost, and downstream processing requirements.
Biocatalytic Synthesis Approach
Biocatalysis offers a green and highly selective route to chiral alcohols. The use of whole-cell biocatalysts or isolated enzymes can provide excellent enantiomeric excess (ee) under mild reaction conditions.
Whole-Cell Bioreduction using Geotrichum silvicola
A novel fungal isolate, Geotrichum silvicola ZJPH1811, has been shown to be an effective biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, yielding this compound with high enantiomeric excess.[1] To enhance the productivity of this biotransformation, particularly at larger scales, a medium engineering strategy involving deep eutectic solvents (DES) and cyclodextrins has been developed.[1]
Data Presentation: Biocatalytic Synthesis
| Entry | Biocatalyst | System | Substrate Loading (g/L) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Geotrichum silvicola ZJPH1811 | Buffer System | - | - | > 99.2 | [1] |
| 2 | Geotrichum silvicola ZJPH1811 | ChAc/Cys-MCD System | Increased 6.7-fold vs. Buffer | Increased 2.4-fold vs. Buffer | > 99.2 | [1] |
ChAc/Cys: Choline acetate/cysteine deep eutectic solvent; MCD: Methylated-β-cyclodextrin
Experimental Protocol: Scale-up Bioreduction
This protocol is based on the findings for enhancing bioreduction through medium engineering.[1]
1. Materials:
-
2'-(Trifluoromethyl)acetophenone (Substrate)
-
Geotrichum silvicola ZJPH1811 cells
-
Choline acetate
-
Cysteine
-
Methylated-β-cyclodextrin (MCD)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Suitable reaction vessel (fermenter or stirred tank reactor)
2. Procedure:
-
Biocatalyst Preparation: Cultivate Geotrichum silvicola ZJPH1811 in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In the reaction vessel, prepare the Choline Acetate/Cysteine (ChAc/Cys) deep eutectic solvent. Add the phosphate buffer and the harvested Geotrichum silvicola cells.
-
Additive Incorporation: Dissolve the methylated-β-cyclodextrin (MCD) in the reaction medium.
-
Substrate Addition: Add the 2'-(trifluoromethyl)acetophenone to the reaction mixture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent.
-
Cofactor Regeneration: Add glucose to the reaction mixture to facilitate the in-situ regeneration of the NADPH or NADH cofactor required by the alcohol dehydrogenase.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC.
-
Work-up and Isolation: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product with high purity.
Signaling Pathway and Workflow Diagrams
Caption: Biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.
Caption: Experimental workflow for biocatalytic synthesis.
Chemical Synthesis Approach
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols. This approach typically employs a chiral catalyst, often based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine azeotrope.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium complexes bearing chiral diamine or amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones.
Data Presentation: Chemical Synthesis
| Entry | Substrate | Catalyst (mol %) | Hydrogen Source | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | α-Amino ketone (10 g scale) | RuCl[(S,S)-Teth-TsDpen] (0.2) | HCOOH/NEt₃ (5:2) | 91 | >99.9:0.1 | [2] |
| 2 | Acetophenone derivative | [{RuCl₂(p-cymene)}₂]/pseudo-dipeptide ligand | 2-Propanol | Excellent | Excellent |
Note: Data for closely related systems are presented to illustrate the potential of the methodology.
Experimental Protocol: Gram-Scale Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.[2]
1. Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Chiral Ruthenium Catalyst (e.g., RuCl[(S,S)-TsDACH] or a similar commercially available catalyst)
-
Formic acid/triethylamine azeotrope (5:2) or Isopropanol
-
Base (if required, e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Isopropanol)
-
Suitable reaction vessel with inert atmosphere capabilities (e.g., Schlenk flask or glass-lined reactor)
-
Standard laboratory glassware
2. Procedure:
-
Inert Atmosphere: The reaction vessel should be oven-dried and purged with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Preparation: In the reaction vessel, dissolve the chiral ruthenium catalyst in the anhydrous solvent.
-
Substrate Addition: Add the 2'-(trifluoromethyl)acetophenone to the reaction mixture.
-
Hydrogen Source: Introduce the hydrogen source. If using the formic acid/triethylamine azeotrope, it can be added directly. If using isopropanol, it may also serve as the solvent. A base may be required to activate the catalyst.
-
Reaction Conditions: Stir the reaction mixture at the designated temperature (e.g., 25-50°C) until the reaction is complete. Monitor the conversion by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Logical Relationship Diagram
Caption: Logical flow of the chemical synthesis.
Conclusion
Both biocatalytic and chemical synthesis methods offer viable pathways for the scale-up production of this compound. The biocatalytic approach, particularly with the use of medium engineering, presents a highly selective and environmentally benign option. The chemical approach, utilizing asymmetric transfer hydrogenation, provides a robust and efficient alternative. The selection of the optimal method will depend on the specific requirements of the project, including scale, cost, and available infrastructure. The protocols and data presented herein provide a solid foundation for the development of a scalable and efficient synthesis of this important chiral intermediate.
References
Application Notes and Protocols for the Synthesis and Evaluation of Plk1 Inhibitors
Topic: Use of Chiral Precursors in the Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis and making it a prime target for anticancer therapeutic development. Plk1 inhibitors, such as those from the dihydropteridinone class, have demonstrated potent antitumor activity by inducing mitotic arrest and subsequent apoptosis in cancer cells.
This document provides detailed application notes and protocols related to the synthesis and evaluation of Plk1 inhibitors, with a focus on established compounds like BI 2536 and volasertib (BI 6727). While the specific use of (S)-1-(2-(trifluoromethyl)phenyl)ethanol in the synthesis of these prominent dihydropteridinone inhibitors could not be definitively established through publicly available literature, this guide will focus on the well-documented synthetic strategies that utilize other chiral precursors to achieve the desired stereochemistry crucial for their biological activity.
Plk1 Signaling Pathway and Inhibition
Plk1 is a master regulator of mitotic progression, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition. Inhibition of Plk1 disrupts these critical mitotic events, leading to a characteristic "polo arrest" where cells are arrested in prometaphase with monopolar spindles, ultimately triggering apoptosis.
Below is a diagram illustrating the central role of Plk1 in the cell cycle and the mechanism of action of Plk1 inhibitors.
Caption: Simplified Plk1 signaling pathway and the impact of its inhibition.
Synthesis of Dihydropteridinone-Based Plk1 Inhibitors
The dihydropteridinone scaffold is a common feature of potent Plk1 inhibitors like BI 2536 and volasertib. The synthesis of these complex molecules is a multi-step process that often employs a chiral starting material to establish the correct stereochemistry at a critical position, which is essential for high-affinity binding to the ATP-binding pocket of Plk1.
General Synthetic Workflow
A generalized workflow for the synthesis of dihydropteridinone-based Plk1 inhibitors is depicted below. This typically involves the synthesis of a chiral amine intermediate, construction of the core heterocyclic scaffold, and a final coupling step.
References
Applikations- und Protokollhandbuch: Derivatisierung von (S)-1-(2-(Trifluormethyl)phenyl)ethanol für die analytische Bestimmung
Anwendungsbereich: Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt detaillierte Methoden zur Derivatisierung von (S)-1-(2-(Trifluormethyl)phenyl)ethanol. Ziel der Derivatisierung ist es, die analytischen Eigenschaften des Moleküls zu verbessern, insbesondere im Hinblick auf die gaschromatographische (GC) Analyse, um Volatilität, thermische Stabilität und die Fähigkeit zur chiralen Trennung zu erhöhen.
Einleitung
(S)-1-(2-(Trifluormethyl)phenyl)ethanol ist ein chirales Molekül, dessen enantiomere Reinheit für die pharmazeutische Entwicklung von entscheidender Bedeutung ist. Die direkte Analyse mittels Gaschromatographie kann aufgrund der Polarität der Hydroxylgruppe und der Notwendigkeit, die Enantiomere zu trennen, eine Herausforderung darstellen. Die chemische Derivatisierung wandelt die Hydroxylgruppe in eine weniger polare funktionelle Gruppe um, was die Flüchtigkeit erhöht und die chromatographische Analyse verbessert.[1][2][3] Insbesondere die Derivatisierung mit einem chiralen Reagenz ermöglicht die Trennung von Enantiomeren auf achiralen GC-Säulen, da sie in Diastereomere umgewandelt werden, die unterschiedliche physikochemische Eigenschaften aufweisen.[4][5][6]
Dieses Handbuch beschreibt drei gängige Derivatisierungsmethoden:
-
Veresterung mit Mosher-Säurechlorid: Eine klassische Methode zur Bestimmung des Enantiomerenüberschusses und der absoluten Konfiguration von chiralen Alkoholen.[4][5][7][8]
-
Acylierung mit Trifluoressigsäureanhydrid (TFAA): Eine schnelle und effiziente Methode zur Erhöhung der Flüchtigkeit und zur Einführung eines fluorhaltigen Restes, der die Detektion mittels Elektroneneinfangdetektor (ECD) verbessert.[3]
-
Silylierung: Eine weit verbreitete Methode zur Reduzierung der Polarität und Erhöhung der thermischen Stabilität durch Einführung einer Trimethylsilyl (TMS)-Gruppe.[1][9][10][11]
Methode 1: Chirale Derivatisierung mittels Mosher-Säurechlorid
Diese Methode nutzt (R)- oder (S)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid (Mosher-Säurechlorid) zur Bildung von diastereomeren Estern. Die Diastereomere können anschließend mittels GC auf einer Standard-achiralen Säule getrennt und quantifiziert werden.[4][5]
Experimentelles Protokoll
Materialien:
-
(S)-1-(2-(Trifluormethyl)phenyl)ethanol
-
(R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl)
-
Wasserfreies Pyridin
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
GC-Vials
Prozedur:
-
Lösen Sie 5 mg (S)-1-(2-(Trifluormethyl)phenyl)ethanol in 0,5 mL wasserfreiem DCM in einem trockenen Reaktionsgefäß.
-
Fügen Sie 10 µL wasserfreies Pyridin hinzu.
-
Geben Sie langsam 1,2 Äquivalente (ca. 8 mg) (R)-MTPA-Cl zur Lösung.
-
Verschließen Sie das Gefäß und rühren Sie die Mischung für 2 Stunden bei Raumtemperatur.
-
Verdünnen Sie die Reaktionsmischung mit 2 mL DCM.
-
Waschen Sie die organische Phase zweimal mit 2 mL gesättigter NaHCO₃-Lösung und einmal mit 2 mL Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄.
-
Filtrieren Sie die Lösung und entfernen Sie das Lösungsmittel vorsichtig im Stickstoffstrom.
-
Lösen Sie den Rückstand in einem geeigneten Volumen (z.B. 1 mL) eines aprotischen Lösungsmittels wie Hexan oder Ethylacetat für die GC-Analyse.
-
Wiederholen Sie den Vorgang mit (S)-(+)-MTPA-Cl, um das andere Diastereomer für Vergleichszwecke zu synthetisieren.
Logischer Arbeitsablauf
Abbildung 1: Arbeitsablauf der Derivatisierung mit Mosher-Säurechlorid.
Quantitative Daten (Beispiel)
Die folgende Tabelle zeigt beispielhafte chromatographische Daten für die diastereomeren Mosher-Ester. Die exakten Retentionszeiten und die Auflösung hängen von der verwendeten GC-Säule und den Methodenparametern ab.
| Derivat | Retentionszeit (min) | Peakfläche (%) | Enantiomerer Überschuss (ee %) |
| (S)-Alkohol-(R)-Mosher-Ester | 15.25 | 99.5 | 99.0 |
| (R)-Alkohol-(R)-Mosher-Ester | 15.80 | 0.5 |
GC-Parameter (Beispiel):
-
Säule: Standard apolare Säule (z.B. HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Trägergas: Helium, 1.0 mL/min
-
Injektor: 250 °C, Split 50:1
-
Ofenprogramm: 150 °C (1 min), dann 10 °C/min bis 280 °C (5 min)
-
Detektor: FID, 300 °C
Methode 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Diese Methode ist schnell und erzeugt ein stabiles, hochflüchtiges Derivat. Das Trifluoracetylderivat ist besonders für die Detektion mit einem Elektroneneinfangdetektor (ECD) geeignet, was die Nachweisgrenzen verbessert.
Experimentelles Protokoll
Materialien:
-
(S)-1-(2-(Trifluormethyl)phenyl)ethanol
-
Trifluoressigsäureanhydrid (TFAA)
-
Wasserfreies Pyridin (optional, als Katalysator)
-
Wasserfreies Ethylacetat
-
GC-Vials
Prozedur:
-
Lösen Sie 1 mg (S)-1-(2-(Trifluormethyl)phenyl)ethanol in 1 mL wasserfreiem Ethylacetat in einem GC-Vial.
-
Fügen Sie 100 µL TFAA hinzu.
-
(Optional) Fügen Sie 10 µL wasserfreies Pyridin hinzu, um die Reaktion zu beschleunigen.
-
Verschließen Sie das Vial fest und erhitzen Sie es für 20 Minuten bei 60 °C.
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Die Probe kann direkt für die GC-Analyse injiziert werden. Eine vorherige Aufarbeitung ist oft nicht notwendig, kann aber zur Entfernung von überschüssigem Reagenz durchgeführt werden (z.B. durch Einblasen von Stickstoff und Wiederaufnehmen in frischem Lösungsmittel).
Reaktionsschema
Abbildung 2: Reaktionsschema der Acylierung mit TFAA.
Quantitative Daten (Beispiel)
Die Derivatisierung mit TFAA ist achiral, daher ist zur Trennung der Enantiomere eine chirale GC-Säule erforderlich.
| Derivat | Retentionszeit (min) auf chiraler Säule | Peakfläche (%) |
| (S)-Trifluoracetylester | 12.10 | > 99.9 |
| (R)-Trifluoracetylester | 12.55 | < 0.1 |
GC-Parameter (Beispiel):
-
Säule: Chirale Säule (z.B. Beta-DEX, 30 m x 0.25 mm x 0.25 µm)
-
Trägergas: Helium, 1.2 mL/min
-
Injektor: 220 °C, Split 100:1
-
Ofenprogramm: 100 °C (2 min), dann 5 °C/min bis 180 °C (2 min)
-
Detektor: FID, 250 °C
Methode 3: Silylierung mit BSTFA
Die Silylierung ist eine robuste Methode, um polare Alkohole in ihre thermisch stabileren und flüchtigeren Trimethylsilyl (TMS)-Ether zu überführen.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein gängiges und effektives Silylierungsreagenz.
Experimentelles Protokoll
Materialien:
-
(S)-1-(2-(Trifluormethyl)phenyl)ethanol
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Wasserfreies Acetonitril
-
GC-Vials
Prozedur:
-
Lösen Sie 1 mg (S)-1-(2-(Trifluormethyl)phenyl)ethanol in 0,5 mL wasserfreiem Acetonitril in einem GC-Vial.
-
Fügen Sie 100 µL BSTFA (mit 1% TMCS) hinzu.
-
Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 70 °C.
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Die Probe ist nun bereit für die GC-Analyse.
Logischer Arbeitsablauf
Abbildung 3: Arbeitsablauf der Silylierung mit BSTFA.
Quantitative Daten (Beispiel)
Ähnlich wie bei der TFAA-Derivatisierung ist die Silylierung achiral und erfordert eine chirale GC-Säule zur Enantiomerentrennung.
| Derivat | Retentionszeit (min) auf chiraler Säule | Peakfläche (%) |
| (S)-TMS-Ether | 14.80 | > 99.9 |
| (R)-TMS-Ether | 15.15 | < 0.1 |
GC-Parameter (Beispiel):
-
Säule: Chirale Säule (z.B. Gamma-DEX, 30 m x 0.25 mm x 0.25 µm)
-
Trägergas: Wasserstoff, 50 cm/sec
-
Injektor: 250 °C, Split 100:1
-
Ofenprogramm: 110 °C (1 min), dann 3 °C/min bis 160 °C (5 min)
-
Detektor: FID, 250 °C
Zusammenfassung und Empfehlungen
Die Wahl der Derivatisierungsmethode hängt vom spezifischen analytischen Ziel ab.
-
Zur Bestimmung des Enantiomerenverhältnisses auf einer achiralen Säule ist die Derivatisierung mit Mosher-Säurechlorid die Methode der Wahl. Sie liefert diastereomere Produkte, die leicht getrennt werden können.
-
Für eine schnelle Analyse zur Erhöhung der Flüchtigkeit und bei Verwendung einer chiralen GC-Säule sind sowohl die Acylierung mit TFAA als auch die Silylierung mit BSTFA ausgezeichnete Optionen. Die TFAA-Derivatisierung bietet den zusätzlichen Vorteil einer erhöhten Empfindlichkeit bei Verwendung eines ECD.
-
Die Silylierung ist oft die robusteste Methode, die stabile Derivate mit exzellenten chromatographischen Eigenschaften liefert.[1]
Es wird empfohlen, die Reaktionsbedingungen (Temperatur, Zeit, Reagenzüberschuss) für jede spezifische Anwendung zu optimieren, um eine quantitative Derivatisierung sicherzustellen und die Bildung von Nebenprodukten zu minimieren.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Retort [www1.udel.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gcms.cz [gcms.cz]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Low Reaction Yield
Question: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Purity of Starting Material: Ensure the 2'-(trifluoromethyl)acetophenone is of high purity. Impurities can interfere with the catalyst and reduce the reaction rate.
-
Activity of Reducing Agent: The activity of hydride sources like boranes can diminish over time. Use freshly opened or properly stored reagents. For enzymatic reductions, ensure the enzyme or whole-cell catalyst is active.
-
Catalyst Integrity: Chiral catalysts, both chemical and biological, can be sensitive to air, moisture, and impurities. Handle them under inert atmosphere where necessary and ensure they have not degraded.
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact both yield and enantioselectivity. For chemical reductions, lower temperatures (e.g., -25 °C to -78 °C) often improve selectivity, but may require longer reaction times. For enzymatic reactions, there is an optimal temperature for enzyme activity; temperatures that are too high or too low can decrease the yield.
-
Solvent: The choice of solvent is crucial. For reductions with reagents like (-)-DIP-Chloride, non-coordinating solvents such as diethyl ether or toluene are generally preferred. In enzymatic reductions, the presence of co-solvents like isopropanol or surfactants can enhance substrate solubility and improve yields.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Quenching: Improper quenching of the reaction can lead to product degradation or the formation of byproducts.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.
-
Purification: Product loss can occur during purification steps like column chromatography. Optimize the purification protocol to minimize such losses.
-
Low Enantiomeric Excess (ee)
Question: I am obtaining the desired product, but the enantiomeric excess (ee) is poor. How can I increase the stereoselectivity of my synthesis?
Answer:
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following factors are critical for achieving high stereoselectivity:
-
Catalyst Performance:
-
Enantiopurity of the Catalyst: The enantiomeric purity of the chiral ligand or catalyst directly influences the ee of the product. For instance, in reductions using DIP-Chloride, the enantiomeric purity of the α-pinene used in its preparation is critical.
-
Catalyst Loading: The amount of catalyst used can affect the balance between the catalyzed and non-catalyzed background reaction. An insufficient amount of catalyst may lead to a higher proportion of racemic product.
-
-
Reaction Conditions:
-
Temperature: As with yield, lower temperatures generally favor the desired stereochemical outcome in chemical reductions by enhancing the energy difference between the diastereomeric transition states.
-
Rate of Addition: Slow, dropwise addition of the ketone to the reducing agent solution can be beneficial in controlling the reaction and improving enantioselectivity.
-
-
Substrate Considerations:
-
Steric Hindrance: The steric bulk of the substituents on the ketone can influence the facial selectivity of the hydride attack.
-
Chelating Groups: The presence of nearby functional groups that can coordinate to the metal center of the catalyst can alter the transition state and affect the enantioselectivity.
-
Data Presentation
The following tables summarize quantitative data for different synthetic methods to produce chiral 1-(2-(trifluoromethyl)phenyl)ethanol.
Table 1: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone using (-)-DIP-Chloride
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diethyl Ether | -25 | 48 | 87 | 97 (S) | |
| Tetrahydrofuran | Room Temp. | 72 | - | 90 (S) |
Table 2: Enzymatic Reduction of 2'-(Trifluoromethyl)acetophenone
| Biocatalyst | Co-substrate/Additive | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus kefir ADH | Isopropanol | - | >99 | >99 (S) | |
| Recombinant E. coli with Carbonyl Reductase | 15% (v/v) Isopropanol | 50 | 95.8 | >99.9 (R) | |
| Recombinant E. coli with Carbonyl Reductase | 0.6% (w/v) Tween-20 | 200 | 82.6 | >99.9 (R) | |
| Pichia glucozyma (KRED1-Pglu) | NADPH | 0.47 | - | - |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone using (-)-DIP-Chloride
This protocol is adapted from literature procedures for the asymmetric reduction of aryl alkyl ketones.
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
2'-(Trifluoromethyl)acetophenone
-
Anhydrous diethyl ether
-
Diethanolamine
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -25 °C in a cryocool or a suitable cooling bath.
-
Slowly add a solution of 2'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous diethyl ether to the stirred (-)-DIP-Chloride solution over a period of 30 minutes, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the resulting solid and wash it with diethyl ether.
-
Combine the filtrate and washings, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Whole-Cell Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
This protocol provides a general procedure for the whole-cell enzymatic reduction of 2'-(trifluoromethyl)acetophenone.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
2'-(Trifluoromethyl)acetophenone
-
Co-substrate (e.g., isopropanol)
-
Standard laboratory equipment for cell culture and biotransformation
Procedure:
-
Cultivate the recombinant E. coli cells according to standard protocols to obtain sufficient biomass.
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 10 g (DCW)/L).
-
In a reaction vessel, combine the cell suspension, the co-substrate (e.g., 15% v/v isopropanol), and the substrate, 2'-(trifluoromethyl)acetophenone (e.g., 50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Asymmetric Reduction Workflow
The following diagram illustrates a typical workflow for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.
Caption: General workflow for asymmetric synthesis.
Troubleshooting Logic for Low Enantiomeric Excess
This diagram outlines a logical approach to troubleshooting low enantiomeric excess in the synthesis.
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of Chiral Trifluoromethylated Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chiral trifluoromethylated alcohols.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee%) is significantly lower than what is reported in the literature for a similar reaction. What are the first things I should check?
A1: When observing lower than expected enantiomeric excess, the first step is to meticulously validate your analytical methodology, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate analytical method can lead to misleading ee% values.[1] Ensure proper separation of enantiomers with a resolution greater than 1.5 and confirm the precision and accuracy of your method.[1]
Q2: I've confirmed my analytical method is accurate, but the enantioselectivity of my reaction is still low or inconsistent between runs. What should I investigate next?
A2: The purity of your starting materials is critical. Trace impurities in the substrate or reagents can act as inhibitors or competing substrates, negatively impacting enantioselectivity.[1] The quality and purity of the catalyst are also of utmost importance, as minor variations in the ligand or metal precursor can have a significant effect.[1] It is advisable to use freshly purified substrates and reagents, and either synthesize a fresh batch of catalyst or procure it from a reputable supplier.[1]
Q3: My reagents and catalyst are pure, and my analytical method is validated, but I am still facing issues with reproducibility. What other factors could be at play?
A3: In this case, a careful examination of your reaction conditions is warranted. Key parameters to control and monitor include:
-
Temperature: Temperature can have a significant impact on enantioselectivity.[2] Lower temperatures often, but not always, lead to higher ee%.[2] It is recommended to screen a range of temperatures to determine the optimal conditions for your specific system.[2]
-
Solvent: The choice of solvent can influence the catalyst's conformation and the transition state energies, thereby affecting the enantiomeric excess.[2] Screening solvents with varying polarities and coordinating abilities is a crucial optimization step.[2][3]
-
Atmosphere: For air-sensitive catalysts, ensuring a strictly inert atmosphere is crucial. Air leaks or impurities in the inert gas can lead to catalyst deactivation.[1]
Q4: My reaction starts but stops before reaching full conversion. What is a likely cause?
A4: This is a common indication of catalyst deactivation.[1] Impurities in the starting materials or solvent can act as catalyst poisons.[1] For instance, sulfur-containing compounds can be poisonous to transition metal catalysts.[1] Thorough purification of all reagents and using high-quality, anhydrous solvents is essential.[1]
Q5: Can reaction time affect the enantiomeric excess of the final product?
A5: Yes, reaction time can be a critical factor. In some organocatalytic systems, the reaction may proceed under kinetic control to provide a high ee% at full conversion.[4] However, prolonged reaction times can lead to racemization of the product, effectively lowering the observed enantiomeric excess.[4] Therefore, it is crucial to monitor the reaction progress and determine the optimal reaction time for product isolation without compromising enantiopurity.[4]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee%)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow for troubleshooting low enantiomeric excess.
Data Presentation
Table 1: Organocatalytic Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones
| Entry | Catalyst (mol%) | Solvent | Time (d) | Yield (%) | ee% |
| 1 | V (5) | CH₂Cl₂ | 3 | 65 | 72 |
| 2 | V (5) | CHCl₃ | 3 | 45 | 70 |
| 3 | V (5) | ClCH₂CH₂Cl | 3 | 60 | 65 |
| 4 | V (5) | CCl₄ | 3 | 55 | 68 |
| 5 | V (5) | Et₂O | 3 | <10 | - |
| 6 | V (5) | Toluene | 3 | 20 | 55 |
| 7 | VI (10) | CH₂Cl₂ | 3 | 68 | 60 |
| 8 | IX (10) | CH₂Cl₂ | 3 | 72 | 65 |
| 9 | VI (5) | CH₂Cl₂ | 5 | 70 | 72 |
| 10 | IX (5) | CH₂Cl₂ | 5 | 75 | 70 |
Data summarized from a study on the diastereo- and enantioselective organocatalytic aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones.[3][5]
Table 2: Enantioselective α-Trifluoromethylation of Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) | ee% |
| 1 | Propanal | 10 | 24 | 79 | 99 |
| 2 | Butanal | 10 | 24 | 86 | 98 |
| 3 | Hexanal | 10 | 24 | 82 | 97 |
| 4 | Phenylacetaldehyde | 10 | 24 | 61 | 93 |
Data from a study on the enantioselective, organocatalytic α-trifluoromethylation of aldehydes using an iridium photocatalyst and a commercial imidazolidinone catalyst.[6]
Experimental Protocols
General Protocol for the Organocatalytic Vinylogous Aldol Reaction
The following is a general procedure for the organocatalytic vinylogous aldol reaction between an alkylidenepyrazolone and a trifluoromethyl ketone.[3][5]
-
To a vial containing a magnetic stir bar, add the alkylidenepyrazolone (0.1 mmol, 1.0 equiv) and the organocatalyst (5 mol%).
-
Dissolve the solids in the specified solvent (1 mL).
-
Add the trifluoromethyl ketone (0.1 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral trifluoromethylated alcohol.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Reaction Scheme: Vinylogous Aldol Reaction
Caption: A simplified workflow of the vinylogous aldol reaction.
General Protocol for the Enantioselective α-Trifluoromethylation of Aldehydes
This protocol describes a general method for the enantioselective α-trifluoromethylation of aldehydes.[6]
-
In a nitrogen-filled glovebox, add the imidazolidinone catalyst (10 mol%) and the iridium photocatalyst to a vial equipped with a magnetic stir bar.
-
Add the specified solvent and the aldehyde (1.0 equiv).
-
Add the trifluoromethylating agent.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in front of a cooling fan and irradiate with a blue LED lamp.
-
Stir the reaction for 24 hours at room temperature.
-
After 24 hours, quench the reaction and extract the product.
-
The crude product is then typically reduced to the corresponding alcohol for easier analysis.
-
Purify the alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.
Troubleshooting and FAQs
Issue 1: Low Chemical Purity of the Crude Product
Question: After the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, my crude product shows a chemical purity of less than 95% by GC analysis. What are the potential side reactions and how can I minimize them?
Answer: Low chemical purity in the synthesis of this compound is typically due to incomplete reaction or the formation of minor byproducts. The most common impurity is unreacted starting material, 2'-(trifluoromethyl)acetophenone.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction: The asymmetric reduction may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or GC analysis until the starting material is consumed.
-
Catalyst Activity: Ensure the catalyst (e.g., Ru/BINAP/DAIPEN complex or a CBS catalyst) is active. Use freshly prepared catalyst solutions. In some cases, catalyst deactivation can occur during the reaction.[1][2]
-
Reagent Stoichiometry: Verify the stoichiometry of the reducing agent (e.g., hydrogen gas pressure in hydrogenations, or borane equivalent in CBS reductions). An insufficient amount of the reducing agent will lead to an incomplete reaction.
-
-
-
Formation of Byproducts: Although typically minor, side products can form under certain conditions.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to decreased catalyst selectivity and the formation of undesired products.
-
Solvent Purity: Use anhydrous and high-purity solvents. Water and other impurities can react with the reagents and catalyst, leading to side reactions.
-
-
Issue 2: Low Enantiomeric Excess (ee)
Question: The enantiomeric excess of my this compound is below the desired level (>99%). What factors influence the stereoselectivity of the reaction?
Answer: Achieving high enantiomeric excess is a critical aspect of this asymmetric synthesis. Low ee can result from several factors related to the catalyst, reagents, and reaction conditions. Trifluoromethyl ketones can be challenging substrates, and non-catalytic reduction can sometimes lead to lower enantioselectivity.[3]
Potential Causes and Troubleshooting Steps:
-
Catalyst Performance: The choice and handling of the chiral catalyst are paramount.
-
Solution:
-
Catalyst Selection: Ensure you are using a highly selective catalyst for this specific substrate. Both transition metal catalysts (e.g., Ru-based) and oxazaborolidine catalysts (CBS) are known to be effective.[4][5]
-
Catalyst Purity and Age: Use a catalyst of high optical purity. The age and storage conditions of the catalyst can affect its performance; older catalysts may show reduced selectivity.[3]
-
Catalyst Loading: Optimize the catalyst loading. Too low a concentration may not be sufficient to drive the catalytic cycle efficiently compared to the non-selective background reaction.
-
-
-
Reaction Conditions:
-
Solution:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Screen different solvents if enantioselectivity is an issue.
-
Additives: In some cases, additives can enhance enantioselectivity. For CBS reductions of trifluoromethyl ketones, the addition of a Lewis acid like BF₃ has been shown to improve ee.[3]
-
-
-
Non-Catalytic Reduction: The reducing agent (e.g., borane) can directly reduce the ketone without the mediation of the chiral catalyst, leading to a racemic mixture.
-
Solution:
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the substrate and catalyst. This ensures that the catalytic reduction is the predominant pathway.
-
-
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product to >99.5% chemical purity. What is an effective purification strategy?
Answer: Purification of this compound to high purity can be achieved through distillation and crystallization. A common impurity to remove is the starting ketone.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Simple Distillation: Perform a simple distillation of the residue to obtain a crude product. This will remove less volatile impurities.
-
Fractional Distillation: For higher purity, subject the crude product to fractional distillation.
-
Crystallization: For achieving very high optical and chemical purity, crystallization from a suitable solvent is effective. n-Heptane has been shown to be a good solvent for this purpose. Dissolve the product in n-heptane with gentle heating, followed by slow cooling to induce crystallization.[6]
Quantitative Data Summary
The following tables summarize typical yields and purities that can be expected during the synthesis and purification of 1-(2-(trifluoromethyl)phenyl)ethanol, based on data from a patented industrial process for the (R)-enantiomer.
Table 1: Asymmetric Reduction and Initial Purification
| Step | Product | Yield | Chemical Purity (by GC) | Optical Purity |
| Asymmetric Hydrogenation | Crude Product | 90% | ≥ 96.0% | 97.4% ee |
| Simple Distillation | Crude Product | 74% | 99.2% | Not Reported |
| Fractional Distillation | Purified Product | 90% (recovery) | 99.7% | Not Reported |
Data extracted from European Patent EP 2248795 A1 for the (R)-enantiomer.[6]
Table 2: Purification by Crystallization
| Step | Starting Material Purity | Final Product Purity | Solvent |
| Crystallization | 97.7% Chemical Purity, 95.9% ee | Not specified, but significant improvement is stated | n-Heptane |
Data extracted from European Patent EP 2248795 A1 for the (R)-enantiomer.[6]
Experimental Protocols
Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone (Industrial Example for (R)-enantiomer)
This protocol is adapted from an industrial synthesis and should be adjusted for laboratory scale.
-
Catalyst Preparation:
-
Under a nitrogen atmosphere, add a ruthenium complex (e.g., RuCl₂[(S)-binap][(S)-daipen]) (0.00005 eq) and potassium t-butoxide (0.003 eq) to anhydrous isopropanol.
-
Stir the mixture at 50°C for 1 hour.
-
-
Hydrogenation Reaction:
-
In a pressure-resistant reaction vessel, charge potassium t-butoxide (0.022 eq), 2'-(trifluoromethyl)acetophenone (1.00 eq), and anhydrous isopropanol.
-
Add the prepared catalyst solution to the vessel.
-
Stir the reaction mixture at 40°C under a hydrogen gas atmosphere (1.8 MPa) overnight.
-
Monitor the reaction for completion by GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Subject the residue to simple distillation (e.g., boiling point: 77°C at 0.8 kPa) to yield the crude product.[6]
-
Note: For the synthesis of the (S)-enantiomer, the corresponding (R,R)-ligands for the ruthenium catalyst would be used.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Purification of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
Welcome to the technical support center for the purification of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound revolve around achieving high enantiomeric purity (e.g., >99% ee) while maintaining a good recovery yield. Key difficulties include:
-
Separating the desired (S)-enantiomer from the corresponding (R)-enantiomer. Enantiomers have identical physical properties in an achiral environment, making their separation non-trivial.[1]
-
Removing chemical impurities from the synthesis, such as unreacted starting material (2'-(trifluoromethyl)acetophenone) and potential byproducts of the reduction reaction.
-
The physicochemical properties imparted by the ortho-trifluoromethyl group, which can influence intermolecular interactions and, consequently, separation behavior in both chromatography and crystallization.
Q2: What are the common impurities I should be aware of during the purification process?
A2: Potential impurities can originate from the synthesis and purification steps. These may include:
-
Unreacted Starting Material: 2'-(Trifluoromethyl)acetophenone is a common impurity if the reduction reaction does not go to completion.
-
The Undesired (R)-enantiomer: The enantiomeric excess (e.e.) of the crude product depends on the stereoselectivity of the synthesis method.
-
Catalyst Residues: If a metal-based catalyst (e.g., Ruthenium) is used for asymmetric transfer hydrogenation, trace amounts may remain.[2]
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as elimination or over-reduction could potentially occur, though these are less common with standard modern reduction methods.
Q3: Which purification techniques are most effective for this compound?
A3: The two most effective techniques for purifying chiral alcohols like this compound are preparative chiral High-Performance Liquid Chromatography (HPLC) and crystallization .[3] The choice between them often depends on the scale of purification, required purity, and available resources.[1]
-
Crystallization: This is a cost-effective method for large-scale purification.[3] A European patent describes a method for improving the optical purity of this specific compound by crystallization from an aliphatic hydrocarbon solvent.
-
Preparative Chiral HPLC: This technique offers high-resolution separation and is excellent for achieving very high enantiomeric purity, especially for small to medium-scale applications.[4]
Q4: Can fractional distillation be used to separate the enantiomers?
A4: No, fractional distillation is not effective for separating enantiomers. Enantiomers have identical boiling points in an achiral environment, so they cannot be separated by distillation. This technique is only useful for separating compounds with different boiling points, such as removing a solvent or separating the product from a starting material with a significantly different boiling point.
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crystals | The compound is too soluble in the chosen solvent, even at low temperatures. An excessive amount of solvent was used. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Aliphatic hydrocarbons like n-heptane have been shown to be effective. - Use the minimum amount of hot solvent required to fully dissolve the compound. - Ensure the solution is cooled slowly to allow for maximum crystal formation. |
| Oiling Out Instead of Crystallizing | The solution is too concentrated, or the cooling rate is too fast. The solvent may not be optimal. | - Dilute the solution with more hot solvent. - Decrease the cooling rate. Consider a stepwise cooling profile. - Try a different solvent or a co-solvent system. |
| Enantiomeric Excess (e.e.) Does Not Improve Significantly | The compound may form a racemic conglomerate or solid solution under the chosen conditions. The initial e.e. is too low for effective enrichment by a single crystallization. | - Screen a variety of solvents to find conditions that favor the crystallization of the desired enantiomer. - Consider adding a seed crystal of the pure (S)-enantiomer to encourage its crystallization. - Repeat the crystallization process (recrystallization). |
| Crystals are Colored or Appear Impure | Chemical impurities from the synthesis are co-crystallizing with the product. | - Consider a preliminary purification step, such as flash chromatography on silica gel, to remove gross chemical impurities before crystallization. - Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities (use with caution as it can adsorb the product). |
Preparative Chiral HPLC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Separation of Enantiomers | The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal. | - Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for chiral alcohols.[4] - Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol) to optimize selectivity.[4] |
| Peak Tailing or Broadening | Sample overload on the column. The sample is not fully dissolved or is dissolved in a solvent stronger than the mobile phase. Secondary interactions with the stationary phase. | - Reduce the amount of sample injected. - Dissolve the sample in the mobile phase if possible. Ensure complete dissolution. - Add a small amount of an additive to the mobile phase (e.g., a tiny percentage of trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, though likely not necessary for this alcohol). |
| High Backpressure | The column frit is clogged with particulate matter. The sample has precipitated on the column. | - Filter all samples through a 0.45 µm syringe filter before injection.[4] - Ensure the sample is fully soluble in the mobile phase. - If pressure is still high, try back-flushing the column with an appropriate solvent (check the column's manual). |
| Loss of Resolution Over Time | Column degradation. "Column memory effect" from previous runs with different additives. | - Chiral columns can degrade faster than achiral columns; it may be time to replace the column.[4] - Dedicate a column to a specific type of separation if possible. - Flush the column thoroughly with an appropriate solvent between different methods. |
Data Presentation
Quantitative Data on Purification by Crystallization
The following data is derived from a patent describing the purification of (R)-1-(2-(trifluoromethyl)phenyl)ethanol, which is directly applicable to the (S)-enantiomer.
| Parameter | Before Purification | After Purification |
| Starting Material | 50 g of crude product | - |
| Optical Purity (e.e.) | 95.9% | >95.9% (exact value not specified, but stated as "very high optical purity") |
| Chemical Purity | 97.7% | Not specified, but described as "very high" |
| Purification Method | Crystallization from n-heptane | - |
| Yield | - | 37 g of crystals (74% recovery) |
| Reference | European Patent EP 2 248 795 A1 | European Patent EP 2 248 795 A1 |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is adapted from European Patent EP 2 248 795 A1 for the enantiomeric enrichment of 1-(2-(trifluoromethyl)phenyl)ethanol.
Materials:
-
Crude this compound (e.g., with an e.e. of 95-98%)
-
n-Heptane (or another suitable aliphatic hydrocarbon solvent)
-
Heating mantle or oil bath with magnetic stirring
-
Crystallization vessel (e.g., round-bottom flask or jacketed reactor)
-
Thermometer or temperature probe
-
Ice bath or circulator for cooling
-
Büchner funnel and filter flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolution: In a crystallization vessel, add the crude this compound. For every 1 gram of crude material, add 3 mL of n-heptane.
-
Heating: Heat the mixture to 40°C with stirring until all the solid has completely dissolved.
-
Controlled Cooling: Slowly cool the solution with stirring. A recommended cooling rate is from 40°C to 2°C over a period of 30 minutes.
-
Aging (Maturation): Once the target temperature of 2°C is reached, continue stirring the resulting slurry at this temperature for at least 1 hour to allow for complete crystallization.
-
Isolation: Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the chemical and enantiomeric purity of the dried crystals using appropriate analytical techniques (e.g., GC, HPLC, NMR).
Protocol 2: Purification by Preparative Chiral HPLC
This is a general protocol for the preparative chiral HPLC purification of this compound, adapted from standard methodologies for similar compounds.[4]
Materials and Equipment:
-
Preparative HPLC system with a suitable pump, injector, and fraction collector
-
UV detector
-
Preparative chiral column (e.g., a polysaccharide-based column like Chiralpak® AD® or Chiralcel® OD®)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Crude this compound
-
0.45 µm syringe filters
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical scale chiral column (e.g., 4.6 x 250 mm) to find the optimal mobile phase conditions.
-
Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1 mL/min.
-
Inject a small amount of the racemic compound to identify the retention times of both enantiomers.
-
Adjust the ratio of n-hexane:isopropanol to achieve a resolution (Rs) of >1.5 between the enantiomer peaks. Increasing the percentage of isopropanol will generally decrease retention times.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the mobile phase to a concentration suitable for preparative scale (this will depend on the column size and loading capacity, start with e.g., 10-20 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Preparative Separation:
-
Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column. The injection volume will depend on the column dimensions.
-
Monitor the separation at a suitable UV wavelength (e.g., 220 or 254 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of the desired (S)-enantiomer.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure (S)-enantiomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Analysis:
-
Analyze a small portion of the purified product by analytical chiral HPLC to confirm its enantiomeric purity.
-
Perform other analyses (e.g., NMR) to confirm chemical purity and structure.
-
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Conversion in Asymmetric Ketone Reduction
Welcome to the Technical Support Center for Asymmetric Reduction of Ketones. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric ketone reduction is showing low or no conversion. What are the primary factors I should investigate?
Low conversion in asymmetric ketone reductions can be attributed to several factors, ranging from reagent quality to catalyst stability and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are:
-
Catalyst Activity and Stability: The chiral catalyst is the heart of the reaction, and its state can significantly impact the outcome.
-
Reagent and Substrate Quality: The purity and integrity of your starting materials are critical.
-
Reaction Conditions: Temperature, pressure, solvent, and stoichiometry all play a vital role in reaction efficiency.
-
Presence of Inhibitors or Poisons: Trace impurities can have a dramatic negative effect on catalytic activity.
Q2: How can I determine if my catalyst is the source of the low conversion?
Catalyst deactivation is a common reason for incomplete reactions.[1] Here’s a step-by-step guide to troubleshooting your catalyst:
Troubleshooting Protocol for Catalyst Issues:
-
Verify Catalyst Loading: Ensure the correct amount of catalyst was added to the reaction. Inadvertent errors in weighing can lead to significantly lower than expected reaction rates.
-
Assess Catalyst Age and Storage: Many catalysts, especially sensitive organometallic complexes and enzymes, can degrade over time. Oxazaborolidine catalysts, for instance, can show low reproducibility due to aging during storage.[2]
-
Action: Use a fresh batch of catalyst or a sample that has been stored under the recommended inert and anhydrous conditions.
-
-
Run a Control Reaction: Test the catalyst with a known, reliable substrate (a "standard" ketone like acetophenone) under previously established optimal conditions.[1] This will help you determine if the issue is with the catalyst itself or the specific substrate you are trying to reduce.
-
Investigate Catalyst Deactivation Pathways: Deactivation can occur through various mechanisms, such as the decomposition of the active Ru-hydride center in Noyori-type hydrogenations.[1] The presence of excess base can also influence catalyst deactivation.[1]
-
Action: If deactivation is suspected, consider techniques like running the reaction under a protective atmosphere (e.g., Argon or Nitrogen) and ensuring all reagents and solvents are rigorously degassed and dried.
-
Below is a workflow to diagnose catalyst-related issues:
Caption: Troubleshooting workflow for catalyst-related issues.
Q3: My substrate is of high purity, but the reaction is still sluggish. What other reagent-related issues could be at play?
Even with a pure substrate, other components of the reaction mixture can hinder performance.
-
Reducing Agent Quality: Hydride sources like boranes (BH₃) and their complexes can degrade upon exposure to air and moisture.[3]
-
Troubleshooting: Use a fresh bottle of the reducing agent or titrate a solution to determine its active concentration.
-
-
Solvent Purity: Solvents must be anhydrous and free of dissolved oxygen, as water can quench the reducing agent and oxygen can lead to catalyst deactivation.
-
Experimental Protocol: Solvent Purification
-
Choose a suitable solvent (e.g., THF, Toluene, 2-propanol).
-
Dry the solvent using an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).
-
Distill the solvent under an inert atmosphere (Nitrogen or Argon).
-
Store the freshly distilled solvent over molecular sieves in a sealed container.
-
For reactions sensitive to dissolved gases, degas the solvent by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Base Concentration: In many catalytic systems, such as Noyori hydrogenations, the concentration of the base is critical. Both the initial reaction rate and the final conversion can be affected by the base concentration.[1]
-
Action: Carefully optimize the stoichiometry of the base.
-
The relationship between these factors can be visualized as follows:
Caption: Key reagent properties impacting reaction conversion.
Q4: How do I optimize reaction conditions to improve conversion?
Optimizing reaction parameters is a crucial step when troubleshooting low conversion.
-
Temperature: Temperature can have a non-linear effect on both conversion and enantioselectivity.[2] While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate.[3] Conversely, higher temperatures might improve conversion but can lead to catalyst decomposition or reduced enantioselectivity.
-
Pressure (for Hydrogenation): In catalytic hydrogenations, hydrogen pressure can influence the reaction rate, although its effect on enantiomeric excess may not be dramatic.[4]
-
Stoichiometry of the Reducing Agent: A slight excess of the hydride reagent is often necessary to drive the reaction to completion.[3]
Table 1: Effect of Reaction Parameters on Conversion and Enantioselectivity
| Parameter | General Effect on Conversion | General Effect on Enantioselectivity (ee) | Troubleshooting Action |
| Temperature | Increases with temperature (up to a point) | Often decreases with increasing temperature | Screen a range of temperatures (e.g., -40°C to room temperature) to find an optimal balance.[2] |
| Pressure (H₂) | Increases with pressure | Generally has a minor effect | For sluggish reactions, cautiously increase hydrogen pressure within safe operational limits of the equipment. |
| Reducing Agent Stoichiometry | Increases with higher stoichiometry | Can be affected by excess reagent | Incrementally increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq).[3] |
| Substrate Concentration | Can decrease at very high concentrations due to substrate inhibition | Can be affected | If substrate inhibition is suspected, try running the reaction at a lower concentration.[5] |
Q5: I am working with a biocatalyst (e.g., a ketone reductase/alcohol dehydrogenase). What specific issues should I be aware of?
Biocatalytic reductions are powerful but have their own set of challenges.
-
Enzyme Activity and Stability: Enzymes are sensitive to temperature, pH, and the presence of organic co-solvents.
-
Cofactor Regeneration: Most dehydrogenases require a cofactor (like NADH or NADPH) which needs to be regenerated for the reaction to be catalytic.[6] Inefficient cofactor regeneration will stall the reaction.
-
Substrate Inhibition: High concentrations of the ketone substrate can inhibit or even deactivate the enzyme, leading to low conversion.[5]
-
Product Inhibition: Accumulation of the alcohol product can sometimes inhibit the enzyme.
Table 2: Troubleshooting Biocatalytic Ketone Reductions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive enzyme, poor cofactor regeneration, substrate/product inhibition. | Verify enzyme activity with a control substrate. Ensure the cofactor regeneration system is working (e.g., using isopropanol and a suitable dehydrogenase).[7] Run the reaction at a lower substrate concentration. |
| Low Enantioselectivity | Presence of multiple endogenous reductases (in whole-cell systems), non-optimal pH or temperature. | Use an isolated, purified enzyme.[7] Screen a range of pH and temperatures to find the optimum for enantioselectivity.[6] |
| Reaction Stalls | Depletion of cofactor, change in pH, enzyme denaturation. | Add more cofactor or improve the regeneration system. Buffer the reaction medium. Check for enzyme precipitation. |
Below is a diagram illustrating the key components of a biocatalytic reduction system.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 5. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 2'-(trifluoromethyl)acetophenone is resulting in a low enantiomeric excess (ee) for the desired (S)-enantiomer. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Catalyst System:
-
Catalyst Choice: The choice of catalyst and chiral ligand is critical. For Noyori-type asymmetric hydrogenation, ensure you are using the appropriate enantiomer of the BINAP ligand (e.g., (S)-BINAP) to favor the formation of the (S)-alcohol.
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Catalyst Purity: The chemical and enantiomeric purity of the chiral ligand and metal precursor are paramount. Impurities can lead to the formation of non-selective or less selective catalytic species.
-
Catalyst Preparation: For in-situ prepared catalysts, ensure the complete formation of the active catalyst before adding the substrate. Incomplete reaction can result in a mixture of catalytic species with varying selectivities.
-
-
Incorrect Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Pressure (for Hydrogenation): The hydrogen pressure can influence the reaction rate and selectivity. Optimization of this parameter is often necessary.
-
Solvent: The solvent can significantly impact the catalyst's conformation and, consequently, the enantioselectivity. Protic solvents like isopropanol or ethanol are commonly used for transfer hydrogenation, while aprotic solvents like dichloromethane or toluene may be preferred for other reduction methods.
-
-
Presence of Impurities:
-
Water: Moisture can deactivate the catalyst and promote non-selective background reactions. Ensure all glassware, solvents, and reagents are rigorously dried.
-
Starting Material Purity: Impurities in the 2'-(trifluoromethyl)acetophenone can inhibit or poison the catalyst.
-
Issue 2: Low Reaction Yield
Question: My reaction is showing low conversion of the starting ketone, resulting in a poor yield of this compound. What are the potential reasons and how can I improve the yield?
Answer: Low yield can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation:
-
Air/Moisture Sensitivity: Many asymmetric reduction catalysts are sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: As mentioned, impurities in the substrate or solvent can poison the catalyst.
-
High Temperature: Prolonged exposure to high temperatures can lead to catalyst decomposition.
-
-
Suboptimal Reaction Parameters:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Substrate Concentration: High substrate concentrations can sometimes lead to catalyst inhibition. In biocatalytic reductions, substrate inhibition is a common issue.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents, including the hydrogen source in transfer hydrogenation or the reducing agent in stoichiometric reductions.
-
-
Side Reactions:
-
Product Decomposition: The product alcohol may be unstable under the reaction conditions. Analyze the crude reaction mixture for byproducts.
-
Undesired Pathways: Depending on the reagents used, side reactions such as aldol condensation of the starting ketone could occur.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The primary methods for synthesizing this compound involve the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The two main approaches are:
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Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: This method typically employs a chiral transition metal catalyst, such as a Ruthenium-BINAP complex (Noyori-type catalyst), with either hydrogen gas or a hydrogen donor like isopropanol.
-
Biocatalytic Reduction: This approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to perform the enantioselective reduction. This method offers mild reaction conditions and often high enantioselectivity.
Q2: How can I purify this compound to improve its enantiomeric purity?
A2: If the enantiomeric excess of the synthesized alcohol is not satisfactory for your application, several purification techniques can be employed:
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.
-
Diastereomeric Recrystallization: The chiral alcohol can be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated by crystallization. The desired diastereomer is then treated to cleave the resolving agent, yielding the enantiomerically pure alcohol.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides incomplete reaction and catalyst decomposition, potential side reactions include:
-
Racemization of the Product: Under certain conditions (e.g., acidic or basic), the chiral alcohol product could undergo racemization, although this is generally less common for benzylic alcohols under typical reduction conditions.
-
Over-reduction: In some cases, particularly with highly reactive reducing agents, the aromatic ring could be partially or fully reduced.
-
Formation of Ethers: If an alcohol is used as a solvent at elevated temperatures, there is a possibility of ether formation.
Data Presentation
Table 1: Optimization of Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
| Entry | Biocatalyst | Co-solvent System | Substrate Loading (mM) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Geotrichum silvicola ZJPH1811 | Buffer | 30 | 35.2 | >99.2 (S) |
| 2 | Geotrichum silvicola ZJPH1811 | Choline Acetate/Cysteine | 100 | 68.5 | >99.2 (S) |
| 3 | Geotrichum silvicola ZJPH1811 | Choline Acetate/Cysteine + MCD | 200 | 85.1 | >99.2 (S) |
| Data adapted from a study on the biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol.[1] |
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives (General Trends)
| Entry | Catalyst (Ru-based) | Ligand | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | [(p-cymene)RuCl₂]₂ | (S,S)-TsDPEN | KOH | 28 | >95 | 98 (R) |
| 2 | [(mesitylene)RuCl]₂ | (R,R)-TsDPEN | t-BuOK | 25 | >99 | 97 (S) |
| This table presents general trends for the asymmetric transfer hydrogenation of acetophenone derivatives. Specific optimization for 2'-(trifluoromethyl)acetophenone may be required. |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
This protocol is based on the use of Geotrichum silvicola ZJPH1811 for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol.[1]
-
Cultivation of Biocatalyst: Cultivate Geotrichum silvicola ZJPH1811 in a suitable medium (e.g., potato dextrose broth) at 28°C for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 0.1 M, pH 7.0).
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Reaction Setup: In a reaction vessel, suspend the harvested cells in the phosphate buffer.
-
Addition of Co-solvents (Optional): For improved yield and substrate loading, add a deep eutectic solvent (e.g., choline acetate/cysteine) and a cyclodextrin (e.g., methylated-β-cyclodextrin).
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Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the reaction mixture.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or chiral HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Transfer Hydrogenation (General Procedure)
This is a general procedure for the asymmetric transfer hydrogenation of acetophenone derivatives using a Noyori-type catalyst.
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add the Ruthenium precursor (e.g., [(p-cymene)RuCl₂]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).
-
Reaction Setup: Under an inert atmosphere, add a degassed solvent (e.g., 2-propanol).
-
Base Addition: Add a solution of a base (e.g., potassium hydroxide in 2-propanol).
-
Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a designated time.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess by GC or chiral HPLC.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Byproduct formation in the synthesis of trifluoromethylated alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated alcohols. The focus is on identifying and mitigating byproduct formation to improve reaction efficiency and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trifluoromethylated alcohols, particularly when using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Alcohol | Inactive or Insufficient Initiator: The fluoride source (e.g., TBAF, CsF) may be hydrated, as water can quench the reactive trifluoromethyl anion.[1] The initiator concentration might be too low for the specific substrate.[1] | - Ensure the fluoride initiator is anhydrous. Consider drying it under vacuum or using a freshly opened bottle.[1]- Incrementally increase the initiator concentration. For particularly sluggish reactions, stoichiometric amounts may be necessary.[1] |
| Presence of Inhibitors: Trace impurities in the TMSCF₃ reagent can stall the reaction, especially at very low initiator concentrations.[1][2] | - Use a high-purity grade of TMSCF₃.[1]- A slight increase in the initiator concentration can often overcome the effect of inhibitors.[1] | |
| Reaction Stalls Before Completion | Initiator Decomposition or Consumption: The initiator can be consumed by side reactions or may degrade over the course of the reaction.[1] | - Consider the slow addition of the initiator to maintain a steady concentration of the active species.[1] |
| Inhibitor Build-up: Byproducts formed during the reaction may inhibit the catalytic cycle.[1] | - Analyze the reaction mixture using techniques like ¹⁹F NMR to identify potential inhibitory species.[1] | |
| Significant Silyl Enol Ether Formation | Use of Enolizable Ketones: This is a common side reaction where the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone.[1][2][3] | - Optimize the initiator's counter-cation. Potassium (K⁺) or cesium (Cs⁺) cations often show higher selectivity for the desired 1,2-addition compared to tetrabutylammonium (Bu₄N⁺).[1]- Lowering the reaction temperature can also improve selectivity.[1] |
| High Basicity of Reaction Conditions: Certain catalysts or high concentrations of basic initiators can favor deprotonation.[3] | - Screen milder catalysts such as potassium carbonate (K₂CO₃) or phosphate salts, which have shown good catalytic activity with reduced byproduct formation in some cases.[3] | |
| Formation of Fluoroform (CF₃H) | Protonation of the Trifluoromethyl Anion: The trifluoromethyl anion can be protonated by acidic protons in the reaction mixture, including the α-protons of enolizable ketones.[1][2] | - This often accompanies silyl enol ether formation. The solutions mentioned above, such as optimizing the initiator and lowering the temperature, will also mitigate fluoroform formation.[1] |
| Presence of Homologated or Other Unexpected Byproducts | Complex Reaction Pathways: Depending on the substrate and conditions, side reactions such as nucleophilic attack on other functional groups or silylation of aromatic rings can occur.[2][4] | - In some instances, increasing the concentration of TMSCF₃ can suppress side reactions by reducing the concentration of the free trifluoromethyl anion.[4]- Detailed mechanistic studies using in situ monitoring (e.g., NMR) may be necessary to identify the specific byproduct and its formation pathway.[2][4] |
Quantitative Data on Byproduct Formation
The choice of catalyst and its counter-ion can significantly impact the ratio of the desired trifluoromethylated alcohol to the silyl enol ether byproduct, especially when using enolizable ketones.
Table 1: Effect of Initiator on Silyl Enol Ether Formation in the Trifluoromethylation of Enolizable Ketones
| Ketone Substrate | Catalyst/Initiator | Desired Product Yield (%) | Silyl Enol Ether Byproduct (%) | Reference |
| 4-Fluoroacetophenone | TBAF (catalytic) | ~93% | ~7% | [2] |
| 4-Fluoroacetophenone | KF/18-crown-6 (catalytic) | ~98% | ~2% | [2] |
| 2-Methylcyclohexanone | K₂CO₃ | 85% | 12% | [3] |
| 2-Methylcyclohexanone | Phosphate Catalyst | 88% | 8% | [3] |
| Acetophenone | K₂CO₃ | 90% | 8% | [3] |
| Acetophenone | Phosphate Catalyst | 92% | 6% | [3] |
Yields are approximate and can vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of trifluoromethylated alcohols using TMSCF₃?
A1: The reaction is typically initiated by a nucleophile, often a fluoride ion (F⁻), which attacks the silicon atom of TMSCF₃. This forms a hypervalent pentacoordinate silicate intermediate, which then delivers the trifluoromethyl anion (CF₃⁻) to the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide can then be protonated upon acidic workup to yield the final alcohol.[2][5] An anionic chain reaction mechanism is often involved where the product alkoxide acts as a chain carrier.[2]
Q2: Why is my fluoride initiator not working effectively?
A2: The most common reason for the inactivity of fluoride initiators like TBAF or CsF is the presence of water.[1] Water can protonate the trifluoromethyl anion, quenching the reaction. Ensure your initiator is anhydrous and the reaction is performed under an inert atmosphere.
Q3: Can I use a catalytic amount of initiator?
A3: Yes, in many cases, a catalytic amount (e.g., 0.1-10 mol%) of the initiator is sufficient.[1] However, the optimal concentration can vary depending on the substrate and the purity of the reagents. For less reactive substrates or if inhibitors are present, a higher loading or even a stoichiometric amount of the initiator may be required.[1]
Q4: What are the most common byproducts I should look for?
A4: For enolizable aldehydes and ketones, the most common byproducts are the corresponding silyl enol ether and fluoroform (CF₃H).[1][2] Other less common byproducts can include homologated addition products or products from reactions with other functional groups on your substrate.[2][4]
Q5: How can I minimize the formation of silyl enol ether?
A5: To minimize silyl enol ether formation, you can try several strategies:
-
Change the initiator's counter-ion: Potassium (K⁺) and cesium (Cs⁺) cations have been shown to be more selective for the desired 1,2-addition compared to larger organic cations like tetrabutylammonium (Bu₄N⁺).[1]
-
Lower the reaction temperature: This can increase the selectivity for the desired product.[1]
-
Use a milder catalyst: Lewis bases like carbonates or phosphates can be effective while minimizing the basicity that leads to deprotonation.[3]
Q6: My reaction is very fast and difficult to control. What should I do?
A6: A very rapid, exothermic reaction can be due to a high concentration of the initiator. Consider reducing the amount of initiator or adding it slowly over time to moderate the reaction rate.[1]
Experimental Protocols
General Procedure for the TBAF-Catalyzed Trifluoromethylation of a Ketone [6]
-
To a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is the O-silylated trifluoromethylated alcohol. To obtain the free alcohol, dissolve the crude product in THF and treat with 1 M hydrochloric acid (HCl).
-
Stir the mixture at room temperature until the desilylation is complete (monitor by TLC).
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layers. Purify the final product by column chromatography on silica gel.
Visualizations
Figure 1. Competing pathways in the trifluoromethylation of enolizable ketones.
Figure 2. Troubleshooting workflow for optimizing trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chiral HPLC Separation of Trifluoromethylated Ethanols
Welcome to the technical support center for the chiral HPLC separation of trifluoromethylated ethanols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive analytical separations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no separation of my trifluoromethylated ethanol enantiomers?
A1: Poor or no resolution is a common issue in chiral HPLC and can stem from several factors.[1] A systematic approach is the most effective way to troubleshoot this problem. The primary areas to investigate are the chiral stationary phase (CSP) selection, mobile phase composition, and column temperature.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving separation.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for separating trifluoromethylated ethanols.[2] If you are not seeing any separation, your current CSP may not be suitable for your analyte. It is advisable to screen a set of complementary columns, for instance, one based on amylose and another on cellulose.[2]
-
Suboptimal Mobile Phase: The mobile phase composition plays a crucial role in the interaction between the analyte and the CSP. For normal-phase chromatography, a common starting point is a mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v).[2] Adjusting the ratio of the alcohol modifier can significantly impact retention and resolution.[2] For more polar analytes, polar organic mode (e.g., pure methanol or acetonitrile/methanol mixtures) or reversed-phase conditions (e.g., acetonitrile/water or methanol/water with a buffer) can be explored.[2]
-
Incorrect Temperature: Temperature influences the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures can enhance the subtle interactions responsible for enantiomeric differentiation, leading to improved resolution.[1] Conversely, higher temperatures can sometimes improve peak shape and efficiency.[1] The effect of temperature is compound-dependent, and it should be carefully controlled and optimized for each specific separation.[1][3]
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase.[1][4][5]
-
Secondary Interactions: Trifluoromethylated ethanols can interact with residual silanols on silica-based columns, leading to tailing.[1] The addition of a small amount of a mobile phase modifier can help to mitigate these interactions. For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) or acetic acid can improve peak shape.[1][6] For basic analytes, adding 0.1% diethylamine (DEA) or triethylamine (TEA) can be effective.[1][7]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][5] To check for this, prepare and inject a 1:10 and a 1:100 dilution of your sample.[1] If the peak shape improves significantly, you should reduce your sample concentration. A typical starting concentration is around 1 mg/mL, but this may need to be optimized.[2]
-
Inappropriate Sample Solvent: The solvent used to dissolve your sample can also affect peak shape. Ideally, the sample should be dissolved in the mobile phase itself to avoid peak distortion.[2] If solubility is an issue, use a solvent that is compatible with your mobile phase.[2]
Q3: I am observing "ghost peaks" in my chromatogram. What is their origin and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, particularly during gradient runs.[1] They typically originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[1]
To identify the source, run a blank gradient without injecting a sample. If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.[1] Ensure you are using high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[1] If the blank run is clean, inject your sample solvent (without the analyte). If peaks appear, your solvent is contaminated.[1] If the solvent blank is also clean, the issue is likely carryover from the autosampler.[1] In this case, optimizing the needle wash procedure is necessary.[1]
Q4: Can temperature significantly impact the separation of trifluoromethylated ethanols?
A4: Yes, temperature is a critical parameter in chiral separations and its effect can be complex.[1] Lowering the temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[1] However, in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[1][3] Therefore, it is essential to maintain a constant and controlled column temperature using a column oven to ensure reproducible results.[2] We recommend exploring a temperature range, for example, from 10°C to 40°C in 5°C increments, to find the optimal condition for your specific separation.[1]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Data Presentation
Table 1: Performance Comparison of Chiral Stationary Phases for a Representative Trifluoromethylated Ethanol
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data is representative and may vary based on specific experimental conditions.[2]
Table 2: General Effects of Mobile Phase and Temperature Adjustments
| Parameter Adjusted | Potential Effect on Separation | Typical Starting Point |
| Mobile Phase | ||
| % Alcohol Modifier (Normal Phase) | Increasing % alcohol generally decreases retention time. Optimal % is needed for best resolution. | n-Hexane/Isopropanol (90:10 v/v) |
| Mobile Phase Additives | Can significantly improve peak shape for acidic or basic analytes by minimizing secondary interactions. | 0.1% TFA for acidic analytes, 0.1% DEA for basic analytes. |
| Temperature | ||
| Decrease Temperature | Often increases resolution by enhancing chiral recognition. | 25°C, then decrease in 5°C increments. |
| Increase Temperature | May improve peak efficiency and shape; can sometimes improve resolution. | 25°C, then increase in 5°C increments. |
Experimental Protocols
Protocol 1: Sample Preparation for Chiral HPLC Analysis
-
Dissolution: Dissolve the trifluoromethylated ethanol sample in a suitable solvent. The ideal solvent is the mobile phase to be used for the analysis.[2] If solubility is an issue, select a solvent that is miscible with the mobile phase and does not interfere with detection.[2]
-
Concentration: Prepare a sample concentration of approximately 1 mg/mL.[2] This may require optimization based on the detector's response.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[2]
Protocol 2: General Chiral Screening Method
-
Column Selection: Select a set of complementary chiral stationary phases, such as an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H).[2]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is typically used.[2]
-
Mobile Phase:
-
Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.[2]
-
Column Temperature: Maintain a constant temperature, typically starting at 25°C.[2]
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 210-254 nm for aromatic compounds).[2]
-
-
Injection and Analysis: Inject a racemic standard of your trifluoromethylated ethanol to identify the retention times of both enantiomers.[2]
-
Evaluation: Calculate the retention factor (k), separation factor (α), and resolution (Rs) to assess the separation performance. A resolution of ≥ 1.5 indicates baseline separation.[2] Based on the initial results, proceed with method optimization by adjusting the mobile phase composition and temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
Decomposition of trifluoromethylated alcohols during workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of trifluoromethylated alcohols during experimental workup procedures. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylated alcohol seems to be decomposing during aqueous workup with sodium bicarbonate. What is happening and how can I prevent it?
A1: The decomposition observed during a basic aqueous workup (e.g., with NaHCO₃ or K₂CO₃) is likely due to a base-catalyzed retro-aldol reaction . Trifluoromethyl carbinols that are β-hydroxy aldehydes or ketones are particularly susceptible to this pathway. The electron-withdrawing trifluoromethyl group acidifies the alcohol proton, and its removal by a base can initiate the cleavage of the carbon-carbon bond, leading to the original carbonyl compounds.[1][2]
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, wash with a neutral solution like brine (saturated NaCl) to remove water-soluble impurities.
-
Use Weaker Bases: If an acid quench is necessary, use a milder base such as a saturated solution of ammonium chloride (NH₄Cl) or a carefully buffered phosphate solution at pH 7.
-
Temperature Control: Perform the aqueous wash at low temperatures (0-5 °C) to slow the rate of decomposition.
-
Minimize Contact Time: Do not let the reaction mixture sit in the basic solution for extended periods. Perform the extraction quickly and proceed immediately to the next step.
Q2: I am purifying my trifluoromethylated alcohol on silica gel, but my yield is very low. Is the compound decomposing on the column?
A2: Yes, decomposition on standard silica gel is a common issue. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This acidity can catalyze the decomposition of sensitive alcohols, particularly trifluoromethylated ones, through two primary mechanisms:
-
Acid-Catalyzed Dehydration (E1 Elimination): The acidic silanol groups can protonate the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). Subsequent elimination leads to the formation of an alkene, destroying the desired product.[4][5]
-
HF Elimination: The combination of the polar silica surface and the electron-withdrawing CF₃ group can facilitate the elimination of hydrogen fluoride (HF).
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a base. This can be done by slurrying the silica in the starting eluent containing 1-2% triethylamine (TEA) or ammonia in methanol.[3] This neutralizes the acidic sites.
-
Use a Modified Stationary Phase: Consider using alternative, less acidic stationary phases like alumina (basic or neutral grade) or a fluorinated phase column.[6]
-
Buffered Eluent: Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase to continuously neutralize the stationary phase during the separation.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques rather than gravity chromatography.
Q3: My compound seems to degrade even during a simple water wash. Is this possible?
A3: Yes, certain trifluoromethylated alcohols can be unstable even in the presence of neutral water. Theoretical studies have shown that water can act as a catalyst to facilitate the elimination of hydrogen fluoride (HF) from the molecule, leading to the formation of a difluoroalkene or a carbonyl compound.[7][8][9] This water-mediated decomposition pathway is often overlooked but can be significant for particularly sensitive substrates.
Troubleshooting Steps:
-
Use Brine: Wash the organic layer with saturated brine solution instead of deionized water. The high salt concentration reduces the amount of water that dissolves in the organic layer.
-
Minimize Water Contact: Reduce the volume and number of aqueous washes.
-
Efficient Drying: After the aqueous wash, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water before solvent evaporation.
Decomposition Pathways Overview
The stability of trifluoromethylated alcohols is highly dependent on the workup conditions. The following diagrams illustrate the three most common decomposition mechanisms.
Caption: Base-catalyzed retro-aldol decomposition pathway.
Caption: Acid-catalyzed dehydration (E1 elimination) pathway.
Caption: Water-assisted hydrogen fluoride elimination pathway.
Summary of Workup Conditions and Stability
The following table provides a general guide to the stability of trifluoromethylated alcohols under various workup conditions. Specific stability will depend on the exact structure of the molecule.
| Condition | Reagent/Medium | Risk of Decomposition | Primary Degradation Pathway | Recommended Mitigation |
| Basic Wash | NaHCO₃, K₂CO₃, NaOH (aq) | High | Retro-Aldol Reaction | Use brine or NH₄Cl (aq) wash; work at 0-5 °C. |
| Acidic Wash | Dilute HCl, NH₄Cl (aq) | Moderate to High | Dehydration (Elimination) | Neutralize carefully; keep temperature low. |
| Neutral Wash | H₂O, Brine | Low to Moderate | Water-Assisted HF Elimination | Prefer brine over water; dry organic layer thoroughly. |
| Chromatography | Unmodified Silica Gel | High | Acid-Catalyzed Dehydration | Deactivate silica with TEA; use buffered eluent. |
| Chromatography | Neutral Alumina | Low | - | Use as an alternative to silica gel. |
| Solvent Evaporation | Rotary Evaporator | Low | - | Avoid excessive heat. |
Recommended Experimental Protocol: Workup for a Sensitive Trifluoromethylated Alcohol
This protocol is designed to minimize decomposition for a trifluoromethylated alcohol synthesized from a carbonyl compound and a trifluoromethylating agent (e.g., TMSCF₃).
Caption: Recommended workflow for a stability-focused workup.
Detailed Steps:
-
Reaction Quench: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel to 0 °C in an ice bath.
-
Acid-Free Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reagents. Avoid using strong acids or bases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Brine Wash: Wash the combined organic layers once with saturated brine solution to remove the bulk of the water and water-soluble impurities. Minimize contact time.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Ensure the solution is thoroughly dried to remove all traces of water.
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator. Use a low bath temperature (< 35 °C) to prevent thermal decomposition.
-
Purification: If chromatography is necessary, use a column packed with silica gel that has been deactivated with triethylamine or opt for neutral alumina. Use an eluent system containing 0.1-1% triethylamine.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. Theoretical study of the kinetics and mechanism of the decomposition of trifluoromethanol, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol. The information is structured to address common challenges encountered during both biocatalytic and chemocatalytic asymmetric reduction of 2'-(trifluoromethyl)acetophenone.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Enantiomeric Excess (ee)
Question: My reaction is producing the desired alcohol, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer:
Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
For Biocatalytic Methods:
-
Sub-optimal Reaction Conditions: Temperature, pH, and agitation speed can significantly impact enzyme stereoselectivity.
-
Troubleshooting: Systematically vary these parameters. For instance, lowering the reaction temperature can sometimes enhance enantioselectivity.
-
-
Cofactor Imbalance: In whole-cell systems, an imbalance in the supply of the nicotinamide cofactor (NADH or NADPH) can lead to competing, non-selective reductions.
-
Troubleshooting: Ensure an adequate supply of a co-substrate like glucose or isopropanol to facilitate cofactor regeneration.
-
-
Presence of Competing Enzymes: The host organism may contain other reductases with opposite or low stereoselectivity.
-
Troubleshooting: Consider using a more defined system, such as an overexpressed, purified enzyme, or a different microbial strain known for high selectivity towards the target substrate.
-
-
Substrate/Product Inhibition or Degradation: High concentrations of the ketone substrate or the alcohol product can inhibit the desired enzyme or lead to degradation pathways that affect the final ee.
-
Troubleshooting: Implement a substrate feeding strategy to maintain a low substrate concentration. In-situ product removal could also be explored.
-
For Chemocatalytic Methods (Asymmetric Hydrogenation):
-
Inappropriate Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. The chosen ligand may not be optimal for the electronic and steric properties of 2'-(trifluoromethyl)acetophenone.
-
Incorrect Catalyst Precursor Activation: Incomplete or improper activation of the catalyst precursor can lead to the formation of non-chiral or less selective catalytic species.
-
Troubleshooting: Ensure the base used for activation (e.g., t-BuOK) is of high purity and added under strictly anhydrous and anaerobic conditions. The activation time and temperature should also be optimized.
-
-
Reaction Temperature and Pressure: Higher temperatures can decrease enantioselectivity by allowing the reaction to overcome the small energy difference between the two diastereomeric transition states.
-
Troubleshooting: Lowering the reaction temperature is often beneficial, although it may require longer reaction times. The effect of hydrogen pressure should also be evaluated, as it can influence the catalytic cycle.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity.
-
Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities.
-
Low Reaction Conversion or Yield
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired alcohol. What steps can I take to improve the conversion?
Answer:
Low conversion can be attributed to catalyst deactivation, poor substrate solubility, or sub-optimal reaction conditions.
For Biocatalytic Methods:
-
Poor Substrate Solubility: 2'-(trifluoromethyl)acetophenone has limited aqueous solubility, which can limit its availability to the enzyme.
-
Troubleshooting: Introduce a co-solvent such as a deep eutectic solvent (DES) or cyclodextrins to improve substrate solubility and bioavailability.
-
-
Cell Membrane Permeability: In whole-cell catalysis, the transport of the substrate and product across the cell membrane can be a rate-limiting step.
-
Troubleshooting: The use of surfactants or DES can enhance cell membrane permeability.
-
-
Catalyst (Enzyme) Instability: The enzyme may not be stable under the chosen reaction conditions for the required duration.
-
Troubleshooting: Optimize pH and temperature to enhance enzyme stability. Immobilization of the enzyme or whole cells can also improve operational stability.
-
-
Insufficient Cofactor Regeneration: A lack of efficient cofactor regeneration will stall the reaction.
-
Troubleshooting: Increase the concentration of the co-substrate.
-
For Chemocatalytic Methods:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the substrate or solvent. Catalyst deactivation can also occur over the course of the reaction.
-
Troubleshooting: Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen). If catalyst deactivation is suspected, a higher catalyst loading or the addition of a second portion of the catalyst mid-reaction could be attempted.
-
-
Insufficient Hydrogen Supply: In hydrogenation reactions, poor mass transfer of hydrogen gas to the liquid phase can limit the reaction rate.
-
Troubleshooting: Ensure vigorous stirring and adequate headspace pressure of hydrogen.
-
-
Presence of Catalyst Poisons: Impurities in the starting material or solvent can act as catalyst poisons.
-
Troubleshooting: Purify the 2'-(trifluoromethyl)acetophenone substrate and use high-purity solvents.
-
Formation of Side Products
Question: I am observing the formation of significant side products in my reaction mixture. What are these likely to be and how can I minimize them?
Answer:
Side product formation can arise from competing reactions or degradation of the starting material or product.
For Biocatalytic Methods:
-
Over-reduction or Other Metabolic Pathways: Whole-cell systems may have metabolic pathways that further transform the desired alcohol or the starting ketone into undesired products.
-
Troubleshooting: Use a specific enzyme inhibitor for the competing pathway if known, or switch to a different microbial strain or a purified enzyme system.
-
-
Abiotic Degradation: The substrate or product may be unstable under the reaction conditions.
-
Troubleshooting: Adjust the pH or temperature to conditions where the compounds are more stable.
-
For Chemocatalytic Methods:
-
Hydrogenolysis: In some cases, particularly with benzylic alcohols, over-reduction can lead to the cleavage of the C-O bond, resulting in the formation of the corresponding alkane.
-
Troubleshooting: Milder reaction conditions (lower temperature and pressure) and shorter reaction times may minimize this side reaction.
-
-
Racemization of the Product: The chiral alcohol product may undergo racemization under certain conditions, although this is less common for the catalysts typically used for this transformation.
-
Troubleshooting: Analyze the product ee at different reaction times to determine if racemization is occurring. If so, shorter reaction times are necessary.
-
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of this compound and related compounds, providing a basis for catalyst selection and optimization.
Table 1: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone
| Biocatalyst | Co-solvent/Additive | Substrate Conc. (mM) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| Geotrichum silvicola ZJPH1811 | Choline acetate/cysteine (ChAc/Cys) & Methylated-β-cyclodextrin (MCD) | 100 | 24 | >99 | >99.2 | [2] |
| E. coli expressing carbonyl reductase | Tween-20 & Choline chloride:lysine (ChCl:Lys) | 200 | 18 | 91.5 | >99.9 | [1] |
Table 2: Chemocatalytic Asymmetric Hydrogenation of Trifluoromethyl Ketones
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Cy-WalPhos | 3,4-dihydropyrrolo[1,2-a]pyrazines | 67:1 | 34 | 40 | - | - | [3] |
| Chiral Ru complex | 2,2,2-Trifluoroacetophenone | - | N/A (electrochem) | RT | 96 | 94 | [4] |
| Quinine-derived organocatalyst | 2'-(Trifluoromethyl)acetophenone derivative | 20:1 | N/A | 20 | 51 | 74 | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Geotrichum silvicola ZJPH1811
This protocol is based on the work describing the efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol.[2]
-
Cultivation of Geotrichum silvicola ZJPH1811:
-
Inoculate a single colony into a 250 mL flask containing 50 mL of sterile seed medium (e.g., YPD).
-
Incubate at 28 °C with shaking at 200 rpm for 24 hours.
-
Transfer the seed culture to a 1 L flask containing 200 mL of production medium.
-
Incubate at 28 °C with shaking at 200 rpm for 48 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min) and wash with a sterile phosphate buffer (e.g., 100 mM, pH 7.0).
-
-
Asymmetric Reduction:
-
In a 100 mL flask, suspend a defined amount of wet cells (e.g., 5 g) in 20 mL of phosphate buffer (100 mM, pH 7.0).
-
Add the co-solvent system: Choline acetate/cysteine (ChAc/Cys) and methylated-β-cyclodextrin (MCD) to their optimized concentrations.
-
Add 2'-(trifluoromethyl)acetophenone to the desired final concentration (e.g., 100 mM).
-
Add a co-substrate for cofactor regeneration, such as glucose (e.g., 5 g/L).
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24 hours.
-
-
Work-up and Analysis:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is a general procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the chiral ligand (e.g., a chiral diamine ligand) in an anhydrous solvent (e.g., isopropanol).
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
-
-
Asymmetric Transfer Hydrogenation:
-
To the catalyst solution, add the substrate, 2'-(trifluoromethyl)acetophenone.
-
Add a hydrogen source, which is typically the solvent itself (isopropanol) in the presence of a base.
-
Add a base (e.g., KOH or t-BuOK) to initiate the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess by standard analytical techniques.
-
Visualizations
Caption: Biocatalytic synthesis workflow.
Caption: Troubleshooting common synthesis issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This guide provides a comparative analysis of three prominent methods for the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a key chiral intermediate in pharmaceutical development. The methods evaluated are biocatalytic reduction using Geotrichum silvicola and Candida tropicalis, and chemical synthesis via Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium(II) catalyst. The performance of each method is compared based on experimental data for yield, enantiomeric excess (e.e.), and reaction conditions.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis methods.
| Method | Catalyst/Biocatalyst | Substrate | Yield (%) | e.e. (%) | Reaction Time (h) | Temperature (°C) |
| Biocatalytic Reduction | Geotrichum silvicola ZJPH1811 | 2'-(Trifluoromethyl)acetophenone | >95 | >99.2 | 24 | 30 |
| Biocatalytic Reduction (Representative) | Candida tropicalis 104 | 3',5'-Bis(trifluoromethyl)acetophenone | 90.5 | >99.9 | 6 | 30 |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 3'-(Trifluoromethyl)acetophenone | 98 | 91 | 27 | 50 |
Experimental Protocols
Method 1: Biocatalytic Reduction with Geotrichum silvicola ZJPH1811
This method utilizes the whole cells of Geotrichum silvicola ZJPH1811 in a deep eutectic solvent (DES) and cyclodextrin co-solvent system to enhance substrate loading and product yield.[1]
Materials:
-
Geotrichum silvicola ZJPH1811 cells
-
2'-(Trifluoromethyl)acetophenone
-
Glucose
-
Choline acetate/cysteine (ChAc/Cys) deep eutectic solvent
-
Methylated-β-cyclodextrin (MCD)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Pre-culture: Geotrichum silvicola ZJPH1811 is cultivated in a suitable growth medium for 48 hours at 30°C with shaking.
-
Cell Harvesting: The cells are harvested by centrifugation and washed with phosphate buffer.
-
Reaction Setup: A suspension of the wet cells (100 g/L) is prepared in a phosphate buffer containing the ChAc/Cys DES (5% v/v) and MCD (10 g/L).
-
Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the reaction mixture to a final concentration of 20 g/L. Glucose (5 g/L) is added as a co-substrate for cofactor regeneration.
-
Reaction: The reaction mixture is incubated at 30°C with shaking at 200 rpm for 24 hours.
-
Extraction and Analysis: The product is extracted with ethyl acetate, and the organic layer is analyzed by chiral HPLC to determine the yield and enantiomeric excess.
Method 2: Biocatalytic Reduction with Candida tropicalis 104 (Representative)
This protocol describes the asymmetric reduction of a structurally similar substrate, 3',5'-bis(trifluoromethyl)acetophenone, using Candida tropicalis 104 in a micro-aerobic environment to enhance efficiency.[2]
Materials:
-
Candida tropicalis 104 cells
-
3',5'-Bis(trifluoromethyl)acetophenone (BTAP)
-
Maltose
-
Potassium phosphate buffer (0.2 M, pH 8.0)
Procedure:
-
Cell Culture and Harvesting: Candida tropicalis 104 is cultured for 20 hours, and the cells are harvested by centrifugation and washed with potassium phosphate buffer.
-
Reaction Setup: The wet cells (300 g/L) are resuspended in the potassium phosphate buffer.
-
Substrate and Co-substrate Addition: BTAP is added to a concentration of 50 mM, and maltose is added as a co-substrate to a concentration of 50 g/L.
-
Micro-aerobic Conditions: The reaction is carried out in a sealed conical flask to limit oxygen supply.
-
Reaction: The mixture is incubated at 30°C with shaking at 200 rpm for 6 hours.[2]
-
Extraction and Analysis: The product is extracted and analyzed by chiral GC to determine yield and enantiomeric excess.
Method 3: Asymmetric Transfer Hydrogenation (ATH) with Ru(II) Catalyst
This method is a practical, industrial-scale synthesis using a Ruthenium(II) catalyst and formic acid as the hydrogen source. The following protocol is adapted from the synthesis of the structurally similar (S)-1-(3-trifluoromethylphenyl)ethanol.[3][4]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation (in situ): A mixture of [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN is prepared in DMF.
-
Hydrogen Source Preparation: Formic acid is slowly added to triethylamine in an ice bath to form a 1:1 molar ratio mixture.
-
Reaction Setup: The 3'-(trifluoromethyl)acetophenone and the prepared catalyst solution are added to the formic acid/triethylamine mixture.
-
Reaction: The resulting solution is stirred at 50°C for 27 hours.[4]
-
Workup and Purification: The final solution is distilled under reduced pressure to isolate the (S)-1-(3-trifluoromethylphenyl)ethanol. The purity and enantiomeric excess are determined by GC.[4]
Visualizations
Caption: Comparative workflow of synthesis methods for this compound.
Caption: Generalized experimental workflows for biocatalytic and chemical synthesis methods.
References
A Comparative Guide to Catalysts for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of three leading catalyst types for the asymmetric reduction of acetophenone, a common model substrate: a Ruthenium-based catalyst (Noyori-type), an organocatalyst (Corey-Bakshi-Shibata or CBS catalyst), and a biocatalyst. This comparison is supported by experimental data and detailed methodologies to inform catalyst selection for specific research and development needs.
Data Presentation: Performance Comparison
The following table summarizes the performance of a representative catalyst from each class in the asymmetric reduction of acetophenone. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are for illustrative comparative purposes.
| Catalyst Type | Representative Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Transition Metal | [RuCl(p-cymene)((R,R)-TsDPEN)] | >95 | >99 (R) | Up to 10,000 | ~1000 |
| Organocatalyst | (R)-2-Methyl-CBS-oxazaborolidine | ~95 | >97 (R) | Not Applicable (stoichiometric reagent) | Not Applicable |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | 60-80 | >98 (S) | Variable | Variable |
Mandatory Visualization
Below is a generalized workflow for a typical asymmetric ketone reduction experiment, from catalyst preparation to product analysis.
Caption: General experimental workflow for asymmetric ketone reduction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and achieving optimal results. The following are representative experimental protocols for the asymmetric reduction of acetophenone using each of the compared catalysts.
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.
Catalyst System: [RuCl(p-cymene)((R,R)-TsDPEN)]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.01 mol%).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Add acetophenone (1 mmol).
-
Add the formic acid/triethylamine mixture (1.2 equivalents relative to acetophenone).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.
Protocol 2: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the in-situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction of acetophenone.
Catalyst System: (R)-2-Methyl-CBS-oxazaborolidine (generated in situ)
Materials:
-
(R)-(-)-2-Amino-1,1-diphenyl-1-propanol
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (R)-(-)-2-Amino-1,1-diphenyl-1-propanol (0.1 equivalents).
-
Add anhydrous THF (e.g., 5 mL) and cool the solution to 0 °C.
-
Slowly add BMS or Borane-THF (0.1 equivalents) to the solution and stir for 15 minutes to form the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1 equivalent) in anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst solution at 0 °C.
-
To the reaction mixture, add BMS or Borane-THF (0.6 equivalents) dropwise over 1 hour.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae
This protocol utilizes whole-cell biocatalysis with common baker's yeast.
Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast)
Materials:
-
Active dry baker's yeast
-
Sucrose or Glucose
-
Tap water
-
Acetophenone
-
Ethyl acetate
-
Celite
Procedure:
-
In a flask, dissolve sucrose (e.g., 15 g) in warm tap water (e.g., 100 mL).
-
Add the active dry baker's yeast (e.g., 5 g) to the sucrose solution and stir for 30 minutes at room temperature to activate the yeast.
-
Add acetophenone (1 mmol) to the yeast suspension.
-
Seal the flask with a balloon to allow for CO₂ release and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a Noyori-type asymmetric transfer hydrogenation catalyst.
Caption: Catalytic cycle for Noyori-type transfer hydrogenation.
A Comparative Guide to the Synthesis of (S)-1-(2-(Trtrifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various therapeutic agents. The stereochemistry at the carbinol center is crucial for the biological activity of the final drug molecule, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative overview of alternative methods for the synthesis of this valuable chiral intermediate, with a focus on both biocatalytic and chemocatalytic approaches. Experimental data is presented to facilitate an objective comparison of their performance.
Biocatalytic Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. The asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, using whole-cell biocatalysts or isolated enzymes offers high enantioselectivity under mild reaction conditions.
Whole-Cell Bioreduction with Geotrichum silvicola ZJPH1811
A novel fungal isolate, Geotrichum silvicola ZJPH1811, has been identified as an efficient biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, yielding this compound with excellent enantiomeric excess (>99.2% ee).[1] To overcome the challenges of low substrate solubility and potential substrate inhibition in aqueous media, a deep eutectic solvent (DES)/cyclodextrin-containing system has been developed. The use of a choline acetate/cysteine (ChAc/Cys) DES as a co-solvent was found to enhance mass transfer and protect the microbial cells.[1] Furthermore, the synergistic effect of methylated-β-cyclodextrin (MCD) with the DES led to a significant increase in substrate loading and product yield.[1]
Whole-Cell Bioreduction with Candida tropicalis 104
Another notable biocatalytic approach involves the use of whole cells of Candida tropicalis 104 for the asymmetric reduction of a similar substrate, 3,5-bis(trifluoromethyl)acetophenone. This method has been shown to produce the corresponding (S)-alcohol with high yield and enantioselectivity.[2][3] The application of a natural deep eutectic solvent (NADES) containing choline chloride and trehalose in a micro-aerobic environment significantly enhanced the substrate to catalyst ratio and the overall productivity of the process.[2][3] While this specific example addresses a different isomer, the principles and methodologies are highly relevant and adaptable for the synthesis of this compound.
Experimental Protocol: Whole-Cell Bioreduction with Geotrichum silvicola ZJPH1811 in a DES/Cyclodextrin System[1]
-
Microorganism and Cultivation: Geotrichum silvicola ZJPH1811 is cultured in a suitable fermentation medium to obtain sufficient cell biomass.
-
Preparation of the Reaction Medium: A reaction buffer is prepared containing the deep eutectic solvent (e.g., choline acetate/cysteine) and methylated-β-cyclodextrin.
-
Bioreduction: The harvested G. silvicola cells (as a whole-cell biocatalyst) are suspended in the prepared reaction medium. 2'-(Trifluoromethyl)acetophenone is added as the substrate. The reaction mixture is incubated at a controlled temperature and agitation for a specific period.
-
Work-up and Product Isolation: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography to obtain pure this compound. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Chemocatalytic Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation provide a versatile and efficient alternative for the synthesis of chiral alcohols. These methods often utilize chiral ligands to induce high enantioselectivity.
Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation
A practical and scalable synthesis of (S)-1-(3-trifluoromethylphenyl)ethanol has been developed via ruthenium(II)-catalyzed asymmetric transfer hydrogenation, a method directly applicable to the 2-substituted isomer.[4][5] This process utilizes a catalyst prepared in situ from [RuCl₂(p-cymene)]₂ and a chiral N-(arylsulfonyl)-1,2-diphenylethylenediamine ligand. Formic acid in combination with triethylamine serves as an efficient hydrogen source, leading to a dramatic acceleration of the reaction rate compared to using secondary alcohols.[4][5] This method has been successfully validated on a pilot plant scale, demonstrating its industrial applicability.[4]
Experimental Protocol: Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation[4]
-
Catalyst Preparation: The ruthenium catalyst is prepared in situ by reacting [RuCl₂(p-cymene)]₂ with the chiral ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in a suitable solvent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), 2'-(trifluoromethyl)acetophenone is dissolved in a mixture of formic acid and triethylamine.
-
Asymmetric Transfer Hydrogenation: The prepared catalyst solution is added to the substrate mixture. The reaction is then stirred at a specific temperature until completion, monitored by techniques like TLC or GC.
-
Work-up and Product Isolation: Upon completion, the reaction mixture is worked up, which may involve quenching, extraction with an organic solvent, and washing of the organic phase. The solvent is then removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by distillation or column chromatography to yield pure this compound. The enantiomeric excess is determined by chiral GC or HPLC.
Performance Comparison
| Method | Catalyst/Biocatalyst | Key Features | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Asymmetric Reduction | Geotrichum silvicola ZJPH1811 | Whole-cell biocatalyst, DES/cyclodextrin system, mild conditions | Increased by 2.4-fold in DES/MCD system | >99.2% | [1] |
| Chemocatalytic Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral Diamine Ligand | Scalable, formic acid as hydrogen source | 98% (for 3-CF₃ isomer) | 91% (for 3-CF₃ isomer) | [4] |
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the described synthetic methods, the following diagrams are provided.
Caption: Workflow for the biocatalytic synthesis of this compound.
References
- 1. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol against relevant alternative chiral alcohols. The data presented is essential for the characterization and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common comparators: the unsubstituted parent compound (S)-1-phenylethanol and the regioisomeric (S)-1-(4-(Trifluoromethyl)phenyl)ethanol.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] | ¹⁹F NMR (CDCl₃) δ [ppm] |
| This compound | 1.47 (d, J=6.4 Hz, 3H), 1.82 (s, 1H), 5.10–5.15 (m, 1H), 7.12–7.25 (m, 3H), 7.52 (d, J=7.2 Hz, 1H)[1] | 18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, 143.9[1] | -58.25 (s, 3F)[2] (data for analogous ketone) |
| (S)-1-Phenylethanol | 1.49–1.50 (d, J=6.5 Hz, 3H), 2.01 (s, 1H), 4.91 (q, J=6.5 Hz, 1H), 7.26–7.39 (m, 5H)[1] | 25.1, 70.4, 125.4, 127.4, 128.5, 145.9[1] | Not Applicable |
| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | 1.52 (d, J=6.6 Hz, 3H), 2.15 (br s, 1H), 4.98 (q, J=6.6 Hz, 1H), 7.45 (d, J=8.1 Hz, 2H), 7.60 (d, J=8.1 Hz, 2H) | 25.5, 70.0, 125.4 (q, J=3.8 Hz), 125.9, 129.8 (q, J=32.3 Hz), 149.5 | -62.4 |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (thin film) νₘₐₓ [cm⁻¹] | Mass Spectrometry (GC-MS, EI) m/z |
| This compound | 3357, 3025, 1488, 1460, 1077, 759[1] | 190 ([M]⁺), 121, 93, 91, 77, 69[3] |
| (S)-1-Phenylethanol | 3364, 3030, 1493, 1452, 1007, 761, 699[1] | 122 ([M]⁺), 107, 79, 77 |
| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | 3350, 2980, 1620, 1325, 1165, 1125, 1065, 840 | 190 ([M]⁺), 175, 147, 127, 109, 77[4] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum on a suitable spectrometer, typically at 376 MHz. A simple pulse-acquire sequence is used with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis of Chiral Alcohols
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral alcohol.
Caption: Workflow for the spectroscopic analysis of chiral alcohols.
References
A Head-to-Head Battle: HPLC vs. SFC for Chiral Separation of Fluorinated Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal chromatographic technique for the enantioseparation of fluorinated molecules. This report details the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with supporting experimental data and protocols.
The increasing prevalence of fluorine in pharmaceutical and agrochemical candidates presents unique challenges for chiral separations. The distinct properties imparted by fluorine, such as increased metabolic stability and binding affinity, also influence chromatographic behavior. Choosing the right tool for enantiomeric resolution is critical for drug development and quality control. This guide provides a direct comparison of HPLC and SFC, two powerful techniques in the chromatographer's arsenal, for the chiral separation of fluorinated compounds.
The Contenders: HPLC and SFC at a Glance
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for separating components of a mixture. In chiral separations, it typically employs a chiral stationary phase (CSP) and a liquid mobile phase. Supercritical Fluid Chromatography (SFC), on the other hand, utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small percentage of an organic co-solvent (modifier). The properties of supercritical fluids—low viscosity and high diffusivity—endow SFC with several potential advantages over HPLC.[1][2]
Performance Showdown: A Case Study
To illustrate the practical differences between HPLC and SFC for the chiral separation of fluorinated compounds, we examine the enantioseparation of (2,2-difluorocyclopropyl) methyl benzoate, a molecule featuring a difluorinated cyclopropyl group.
| Parameter | HPLC | SFC |
| Compound | (2,2-difluorocyclopropyl) methyl benzoate | (2,2-difluorocyclopropyl) methyl benzoate |
| Analysis Time | ~12 minutes | ~3 minutes |
| Resolution (Rs) | Partial Separation | Baseline Separation |
| Solvent Consumption | High (Organic Solvents) | Significantly Reduced (Primarily CO2) |
| Environmental Impact | Higher | Lower ("Greener" technique) |
As the data indicates, SFC demonstrates significant advantages in both speed and efficiency for the chiral separation of this fluorinated compound. The analysis time is four times faster than the near-optimal separation achieved with HPLC.[3] Furthermore, SFC provides a complete baseline resolution of the enantiomers, which was challenging to achieve with HPLC.[3] The primary reliance on non-toxic, readily available CO2 also positions SFC as a more environmentally sustainable and cost-effective technique.[1][2]
Experimental Protocols: Replicating the Results
For scientists looking to apply these techniques, the following detailed experimental protocols for the chiral separation of (2,2-difluorocyclopropyl) methyl benzoate are provided.
High-Performance Liquid Chromatography (HPLC) Protocol
While a complete, optimized protocol for the baseline separation via HPLC was found to be challenging to develop, the near-optimal partial separation was achieved using the following conditions[3]:
-
Instrument: Standard HPLC system
-
Column: Chiralcel OJ-H
-
Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., isopropanol). The exact ratio requires careful optimization and is sensitive to small changes.
-
Flow Rate: Typically 0.5 - 1.5 mL/min, requires optimization.
-
Temperature: Sub-ambient temperatures may be required to improve resolution, adding to the complexity of the method.
-
Detection: UV detector at an appropriate wavelength.
Note: The separation by HPLC was reported to be sensitive to minor fluctuations in temperature and mobile phase composition, making the method less robust.[3]
Supercritical Fluid Chromatography (SFC) Protocol
The successful baseline separation of the enantiomers was readily achieved using the following SFC conditions[3]:
-
Instrument: Supercritical Fluid Chromatography system
-
Column: CCO-F4 (a fluorinated chiral stationary phase)
-
Column Dimensions: 4.6 mm I.D. x 250 mm length, 5-µm particles
-
Mobile Phase: Supercritical CO2 with 15% Methanol as a co-solvent
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 160 bar
-
Temperature: 25°C
-
Detection: UV detector
Visualizing the Workflow: A Tale of Two Techniques
The following diagrams illustrate the typical experimental workflows for developing a chiral separation method using HPLC and SFC.
Caption: A typical workflow for developing a chiral separation method using HPLC.
Caption: A streamlined workflow for developing a chiral separation method using SFC.
Logical Decision Making: Choosing Between HPLC and SFC
The choice between HPLC and SFC for the chiral separation of fluorinated compounds depends on the specific goals of the analysis. The following decision-making diagram can guide researchers in their selection process.
Caption: A decision tree to guide the selection between HPLC and SFC for chiral separations.
Conclusion: SFC Takes the Lead for Fluorinated Chiral Separations
Based on the available data, Supercritical Fluid Chromatography (SFC) emerges as a superior technique for the chiral separation of fluorinated compounds when compared to High-Performance Liquid Chromatography (HPLC). The inherent properties of supercritical CO2 lead to faster, more efficient, and more environmentally friendly separations.[1][2] While HPLC remains a powerful and widely accessible technique, for challenging chiral separations of fluorinated molecules, SFC offers a clear path to achieving rapid and robust baseline resolution. As the pharmaceutical and agrochemical industries continue to embrace fluorination, the adoption of SFC for chiral analysis and purification is poised to accelerate.
References
A Comparative Guide to the Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of paramount importance, and various methods have been developed to achieve high enantiopurity and yield. This guide provides a comparative overview of the most common and effective synthetic strategies, including biocatalytic and chemical approaches, supported by experimental data and detailed protocols.
I. Biocatalytic Synthesis Methods
Biocatalytic methods offer a green and highly selective approach to producing this compound. These methods typically involve the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone, using whole-cell biocatalysts or isolated enzymes.
Whole-cell biocatalysis is often preferred due to the in-situ regeneration of expensive cofactors (e.g., NADH/NADPH). Several microorganisms have been identified for their ability to stereoselectively reduce 2'-(trifluoromethyl)acetophenone.
Data Summary: Whole-Cell Bioreduction
| Biocatalyst | Co-solvent/Medium | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geotrichum silvicola ZJPH1811 | Choline acetate/cysteine-MCD | 100 | 24 | >95 | >99.2 | [1] |
| Baker's Yeast | Aqueous with TBAF/PMHS | - | 0.05 | >80 | up to 70 (for R-isomer) | [2] |
Experimental Protocol: Bioreduction using Geotrichum silvicola ZJPH1811 [1]
-
Culture Preparation: Geotrichum silvicola ZJPH1811 is cultured in a suitable medium (e.g., potato dextrose broth) at 28 °C for 48 hours with shaking (200 rpm).
-
Cell Harvesting: The cells are harvested by centrifugation (5000 rpm, 10 min) and washed twice with sterile phosphate buffer (0.1 M, pH 7.0).
-
Biotransformation: The harvested cells (e.g., 50 g/L wet cell weight) are resuspended in a reaction medium containing phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and the substrate, 2'-(trifluoromethyl)acetophenone (100 mM). To enhance substrate solubility and cell permeability, a deep eutectic solvent/cyclodextrin system (e.g., choline acetate/cysteine and methylated-β-cyclodextrin) can be added.
-
Reaction: The reaction mixture is incubated at 30 °C with shaking (200 rpm) for 24 hours.
-
Extraction and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The yield and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
II. Chemical Synthesis Methods
Chemical methods for the synthesis of this compound primarily involve the asymmetric reduction of 2'-(trifluoromethyl)acetophenone using chiral catalysts or reagents.
Asymmetric transfer hydrogenation is a widely used method that employs a hydrogen donor (e.g., isopropanol or formic acid) and a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium.
Data Summary: Asymmetric Transfer Hydrogenation
| Catalyst System | Hydrogen Donor | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [RuCl(p-cymene)((S,S)-Ts-DPEN)] | i-PrOH | - | i-PrOH | 25 | - | - | [3] |
| Chitosan-Ru complex | HCOONa | - | Water | 40 | up to 80 | up to 72 | [4] |
Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ru-Catalyst [5]
-
Catalyst Preparation: A mixture of [RuCl2(p-cymene)]2 (1 mol%) and the chiral ligand (e.g., (S,S)-Ts-DPEN, 2 mol%) is stirred in the reaction solvent (e.g., isopropanol) under an inert atmosphere (e.g., argon) for 20-30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, 2'-(trifluoromethyl)acetophenone (1 mmol) and a base (e.g., Cs2CO3, 0.3 mmol) are added.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-130 °C) and stirred for the required time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol. The yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC.
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., BH3·THF or BH3·SMe2) to achieve highly enantioselective reduction of prochiral ketones.
Data Summary: CBS Reduction
| Chiral Ligand for CBS | Borane Source | Additive | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH3·THF | - | THF | 25 | good | 91-98 | [1] |
| Chiral lactam alcohol | BH3·THF | BF3·THF | THF | 25 | up to 91 | up to 90 | [6] |
Experimental Protocol: CBS Reduction [1]
-
Catalyst Generation (in situ): To a solution of the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) in anhydrous THF under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.0 equiv) is added dropwise at room temperature. The mixture is stirred for 15-30 minutes to generate the active oxazaborolidine catalyst.
-
Reduction: The solution of 2'-(trifluoromethyl)acetophenone (1.0 equiv) in anhydrous THF is added slowly to the catalyst solution at room temperature.
-
Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield and enantiomeric excess are determined by standard analytical techniques.
An alternative approach involves the enantioselective addition of an organometallic reagent to 2-(trifluoromethyl)benzaldehyde in the presence of a chiral ligand.
Data Summary: Enantioselective Ethylation
Specific experimental data for the enantioselective ethylation of 2-(trifluoromethyl)benzaldehyde to form the target molecule was not prominently available in the initial search results. This method is a viable synthetic route, but detailed, optimized protocols for this specific substrate would require further investigation.
General Experimental Protocol: Enantioselective Alkylation
-
Ligand-Metal Complex Formation: The chiral ligand is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere. The organometallic reagent (e.g., diethylzinc) is then added, and the mixture is stirred to form the chiral catalyst complex.
-
Addition Reaction: The solution of 2-(trifluoromethyl)benzaldehyde is added dropwise to the catalyst solution at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction: The reaction is stirred at the low temperature for several hours until completion.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed synthetic methods.
Caption: Biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.
Caption: Asymmetric transfer hydrogenation workflow.
Caption: CBS-catalyzed asymmetric reduction.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. webofproceedings.org [webofproceedings.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Impurities in Synthetic (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral intermediates like (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in this synthetic chiral alcohol. The focus is on providing actionable experimental data and detailed protocols to aid in the selection and implementation of appropriate quality control strategies.
Potential Impurities in the Synthesis of this compound
The primary route for the synthesis of this compound is the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. Based on this transformation, several potential impurities can be anticipated:
-
Enantiomeric Impurity: The undesired (R)-enantiomer, (R)-1-(2-(trifluoromethyl)phenyl)ethanol, is a critical impurity to monitor as it may exhibit different pharmacological or toxicological properties.
-
Starting Material: Unreacted 2'-(trifluoromethyl)acetophenone is a common process-related impurity.
-
By-products: Side reactions can lead to the formation of various by-products. The specific by-products will depend on the reducing agent and reaction conditions used.
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of impurities in chiral alcohols like this compound.
Table 1: Comparison of HPLC and GC Methods for Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | Chiral Stationary Phases (CSPs) such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are commonly used for enantiomeric separation.[1] | Chiral capillary columns, often with cyclodextrin-based stationary phases like CP Chirasil-DEX CB, are effective for separating enantiomers.[2] |
| Analytes | Well-suited for a wide range of compounds, including those that are not volatile or are thermally labile. | Primarily for volatile and thermally stable compounds. Derivatization may be required for polar analytes like alcohols to improve volatility and peak shape. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detection. | Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS detector. |
| Resolution | Generally provides excellent resolution for enantiomers and other impurities. | Can offer very high resolution, especially with long capillary columns. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering.[1] | May require derivatization (e.g., acylation) to increase volatility, followed by dissolution in an appropriate solvent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity
This protocol is a representative method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of the mobile phase. |
Expected Performance:
| Compound | Retention Time (min) (Approx.) |
| This compound | 8.5 |
| (R)-1-(2-(Trifluoromethyl)phenyl)ethanol | 10.2 |
| 2'-(Trifluoromethyl)acetophenone | 5.1 |
Gas Chromatography (GC) Method for Impurity Profiling
This protocol provides a general approach for the analysis of volatile impurities, including residual solvents and by-products.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 150°C at 5°C/min, hold for 5 min. |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of dichloromethane. |
Expected Performance: This method is expected to separate the enantiomers of 1-(2-(trifluoromethyl)phenyl)ethanol as well as potential volatile impurities like residual solvents from the synthesis. Retention times would need to be determined by running individual standards.
Visualizations
Logical Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities.
Relationship of Potential Impurities
Caption: Potential impurities and their origins.
Conclusion
The selection of an appropriate analytical method for impurity profiling of this compound depends on the specific impurities of interest. Chiral HPLC is indispensable for accurately determining enantiomeric purity, while GC-FID is a powerful tool for quantifying volatile organic impurities and residual solvents. For comprehensive quality control, a combination of both techniques is often employed. The methods and data presented in this guide offer a solid foundation for developing and validating robust analytical procedures to ensure the quality and safety of this important chiral intermediate.
References
Conformational Landscape of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comparative Guide
For researchers and professionals in drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates how a molecule interacts with biological targets, thereby influencing its efficacy and metabolic profile. This guide provides a detailed comparative analysis of the conformational preferences of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, a chiral alcohol with significant potential in medicinal chemistry. By integrating experimental principles and computational data from related studies, we aim to elucidate the key factors governing its structural landscape and compare it with relevant molecular analogs.
The conformational equilibrium of this compound is primarily dictated by the interplay of steric and electronic effects arising from its constituent groups: the chiral ethanol backbone, the phenyl ring, and the bulky, electron-withdrawing trifluoromethyl group at the ortho position.
Key Conformational Descriptors
The conformation of this compound can be described by two key dihedral angles, τ1 (C-C-C-O) and τ2 (H-O-C-C), which define the orientation of the hydroxyl group relative to the phenyl ring and the hydrogen of the hydroxyl group, respectively. Rotation around the C(aryl)-C(chiral) bond and the C(chiral)-O bond gives rise to several possible conformers. Based on studies of similar 1-phenylethanol systems, three staggered conformers around the C(aryl)-C(chiral) bond are generally considered, often referred to as Conf I, Conf II, and Conf III.
Comparison with Unsubstituted (S)-1-Phenylethanol
To understand the impact of the ortho-trifluoromethyl group, it is instructive to first consider the conformational landscape of the parent compound, (S)-1-phenylethanol. Computational and spectroscopic studies have identified three primary conformers for 1-phenylethanol.[1][2][3] In the most stable conformer, the O-H bond is oriented away from the phenyl ring to minimize steric repulsion.
The introduction of the bulky and highly electronegative trifluoromethyl group at the ortho position in this compound is expected to significantly alter this conformational preference. The steric clash between the CF3 group and the ethanol side chain will likely destabilize conformers where these groups are in close proximity.
The Influence of the Trifluoromethyl Group: Gauche Effect and Hydrogen Bonding
The presence of a trifluoromethyl group introduces two key phenomena that influence conformational stability: the gauche effect and the potential for intramolecular hydrogen bonding.
-
Gauche Effect: In molecules containing electronegative substituents, a gauche arrangement (a dihedral angle of approximately 60°) can be more stable than the anti-periplanar conformation, contrary to what would be expected based on sterics alone.[4] This effect is attributed to favorable hyperconjugative interactions. In the case of this compound, a gauche conformation placing the C-O bond and the C-CF3 bond at a 60° angle could be stabilized.
-
Intramolecular Hydrogen Bonding: A weak hydrogen bond can form between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group (O-H···F-C).[2] While weaker than conventional hydrogen bonds, this interaction can provide a stabilizing contribution to specific conformers where the geometry is favorable.
Comparative Analysis with 1-Phenyl-2,2,2-trifluoroethanol
A valuable comparison can be drawn with the constitutional isomer, 1-phenyl-2,2,2-trifluoroethanol, where the trifluoromethyl group is on the ethanol backbone. Studies on this molecule have shown that the conformational landscape is significantly different from 1-phenylethanol. Rotational spectroscopy and ab initio calculations have identified multiple stable conformers, with the most stable ones often exhibiting a gauche arrangement to facilitate an intramolecular O-H···F hydrogen bond.[3] This highlights the structure-directing influence of the trifluoromethyl group, a factor that is also expected to be critical in the conformational preferences of this compound.
Data Presentation: A Comparative Overview
| Molecule | Key Structural Feature | Dominant Conformational Influences | Expected Most Stable Conformer(s) |
| (S)-1-Phenylethanol | Unsubstituted phenyl ring | Steric hindrance between the phenyl ring and the methyl/hydroxyl groups. | Staggered conformers with the hydroxyl group oriented away from the ring. |
| This compound | Ortho-trifluoromethyl group | Significant steric hindrance from the CF3 group, potential for O-H···F intramolecular hydrogen bonding, and gauche effect. | Conformations that minimize steric clash with the CF3 group, potentially stabilized by an O-H···F interaction. |
| 1-Phenyl-2,2,2-trifluoroethanol | Trifluoromethyl group on the ethanol backbone | Strong gauche effect and intramolecular O-H···F hydrogen bonding. | Gauche conformers that allow for the formation of an intramolecular hydrogen bond. |
Experimental and Computational Protocols
The conformational analysis of molecules like this compound relies on a combination of experimental and computational techniques.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques are powerful tools for conformational analysis in solution.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about through-space proximity of protons, which can help to identify the preferred rotamers.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This can be used to determine the preferred staggered conformation.
-
¹⁹F NMR: The chemical shift of the fluorine atoms can be sensitive to the local electronic environment, which changes with conformation.
-
Computational Methodologies
-
Density Functional Theory (DFT) Calculations: DFT is a widely used quantum mechanical method to calculate the potential energy surface of a molecule.
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the local energy minimum.
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative populations according to the Boltzmann distribution.
-
Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed conformational preferences.
-
Visualizing Conformational Relationships
The following diagrams illustrate the key concepts in the conformational analysis of this compound.
References
- 1. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 19F nuclear magnetic resonance studies of aromatic compounds. Part V. Conformational preferences of side chains in ortho-substituted para-fluoro-acetophenones,-α-methylstyrenes, and -αα-dimethylbenzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical and Biological Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The production of single-enantiomer chiral alcohols is a critical step in the synthesis of numerous pharmaceuticals and fine chemicals, as the stereochemistry of these molecules profoundly influences their biological activity. The two principal methodologies for achieving this are traditional chemical synthesis and burgeoning biocatalytic approaches. This guide presents an objective comparison of these two synthetic strategies, supported by experimental data, to inform the selection of the most appropriate method for a given application.
Fundamental Principles
Chemical Synthesis: This approach utilizes chiral catalysts to stereoselectively reduce a prochiral ketone to a chiral alcohol. Prominent methods include Noyori asymmetric hydrogenation, which employs ruthenium-chiral phosphine ligand complexes, and the Corey-Bakshi-Shibata (CBS) reduction, an organocatalytic method using a chiral oxazaborolidine catalyst.[1][2] These techniques are valued for their broad substrate scope and well-defined reaction mechanisms.[2][3] However, they often necessitate stringent reaction conditions, such as high-pressure hydrogen gas, anhydrous solvents, and the use of expensive and potentially toxic heavy metal catalysts.[2][4]
Biological Synthesis: In contrast, biocatalysis harnesses the remarkable stereoselectivity of enzymes, primarily ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce chiral alcohols with exceptional enantiomeric purity.[5][6] A key advantage of this method is the mild reaction conditions, which typically involve aqueous media at or near ambient temperature and pressure.[5] Biocatalytic systems can employ either isolated enzymes or whole microbial cells (e.g., baker's yeast, bacteria) or even plant tissues.[5][7] Whole-cell systems are particularly advantageous as they can regenerate the necessary cofactors (NADH or NADPH) in situ.[7] While highly selective, the substrate range of a specific enzyme can be limited, and optimizing the biological process can be more intricate than for conventional chemical reactions.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes quantitative data for the synthesis of 1-phenylethanol from acetophenone, a widely used model reaction, via various chemical and biological methods.
| Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee%) | Temperature (°C) | Pressure (atm) | Catalyst/Enzyme Loading |
| Chemical Synthesis | ||||||
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | 96 | 97-98 (R) | 100 | 4 | 0.1 mol% |
| Asymmetric Transfer Hydrogenation | Ru-catalyst with (1R, 2S)-(+)-cis-1-amino-2-indanol | - | 92 (R) | 33 | Ambient | - |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol/BH₃ | ~95 | >99 (S) | Room Temp | Ambient | 5 mol% |
| Biological Synthesis | ||||||
| Whole-Cell (Yeast) | Saccharomyces cerevisiae B5 | >99 | >99 (R) | 25 | Ambient | 10.75 g/L (dry cells) |
| Whole-Cell (Plant) | Daucus carota (Carrot) | 80 | 98 (S) | - | Ambient | - |
| Whole-Cell (Bacteria) | Lactobacillus paracasei BD101 | High | 99 | - | Ambient | - |
| Isolated Enzyme (KRED) | KRED1-Pglu (Pichia glucozyma) | - | >99 (R) | 30 | Ambient | 0.07 mg |
Illustrative Experimental Protocols
The following detailed experimental procedures for representative chemical and biological syntheses provide practical insight into each methodology.
Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone to (S)-1-phenylethanol.[8]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane and Ethyl acetate
Procedure:
-
Under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol) to a dry 25 mL round-bottom flask.
-
Add 1 mL of anhydrous THF, followed by trimethylborate (12.5 µL, 0.11 mmol), and stir at room temperature for 30 minutes.
-
Add an additional 1 mL of anhydrous THF and 2 mL of 1 M borane-THF solution (2 mmol).
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of anhydrous THF over a period of at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Carefully quench the reaction by the slow addition of 2 mL of methanol.
-
Add 2 mL of 1 M HCl and stir for an additional 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 80:20) to obtain (S)-1-phenylethanol.
-
The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Biological Synthesis: Whole-Cell Reduction of Acetophenone using Saccharomyces cerevisiae
This protocol provides a general method for the biocatalytic reduction of acetophenone to (R)-1-phenylethanol using baker's yeast.
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Acetophenone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of baker's yeast in a suitable phosphate buffer within an Erlenmeyer flask.
-
To initiate fermentation and cofactor regeneration, add glucose to the yeast suspension.
-
Pre-incubate the mixture for approximately 30 minutes at a controlled temperature (e.g., 30°C) with agitation.
-
Add acetophenone to the reaction mixture.
-
Continue the incubation with shaking for 24-48 hours, monitoring the reaction's progress by TLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x the volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the resulting (R)-1-phenylethanol by GC or HPLC analysis.
Visualized Workflows
The following diagrams illustrate the generalized workflows for both chemical and biological synthesis of chiral alcohols.
Concluding Remarks
The selection between chemical and biological synthesis of chiral alcohols is a nuanced decision that depends on the specific goals of a project.
Chemical synthesis offers the advantage of a broad substrate scope, making it a versatile tool for early-stage research and development, particularly when a variety of molecular analogs are required. The predictability and established nature of these reactions provide a high degree of reliability.
Biocatalysis , with its high enantioselectivity and environmentally friendly reaction conditions, is increasingly becoming the method of choice, especially for large-scale industrial production. Its alignment with the principles of green chemistry, including the use of renewable resources and reduced waste generation, makes it a more sustainable option.
The continuous evolution of both fields, through the design of novel catalysts and the engineering of more robust and efficient enzymes, is expanding the synthetic chemist's toolkit. A thorough evaluation of factors such as substrate compatibility, desired optical purity, scalability, cost-effectiveness, and environmental considerations will ultimately guide the optimal choice for the synthesis of these crucial chiral building blocks.
References
- 1. synarchive.com [synarchive.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Engineered baker’s yeast as whole-cell biocatalyst for one-pot stereo-selective conversion of amines to alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Assessment
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach should be adopted by treating the compound as hazardous based on the profiles of structurally similar chemicals.
This compound is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2][3] The presence of the trifluoromethyl group designates it as a halogenated organic compound.
Key Hazard Information:
| Hazard Classification | Description |
| Flammability | Combustible liquid.[1] Vapors may form explosive mixtures with air upon intense heating.[1][4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] |
| Skin Irritation | May cause skin irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
| Environmental Hazard | Discharge into the environment must be avoided.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[5]
-
Gloves: Use chemically resistant gloves such as nitrile or butyl rubber.[5]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a splash risk, a chemical-resistant apron should also be worn.[5]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste.[6]
-
Avoid Mixing: Never mix this compound with incompatible materials such as strong oxidizing agents.[3][7] Do not mix with non-halogenated solvent waste.[6]
Step 2: Waste Collection and Containerization
-
Container Material: Collect liquid waste in a compatible container, such as a glass or high-density polyethylene bottle with a secure screw cap.[6][8][9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").[6][9]
-
Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.[8]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10]
Step 3: Storage
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6]
-
Segregation: Store the container away from heat, sparks, and open flames.[3] Ensure it is segregated from incompatible waste streams, particularly oxidizing agents.[8][10]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]
-
Regulatory Compliance: Ensure that the disposal process adheres to all applicable local, state, and federal regulations.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[5]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5] Do not use combustible materials like paper towels.[11]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash the area thoroughly.[6]
-
Reporting: Report the spill to your institution's EHS department.
Emergency First Aid Procedures
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. The following procedures are based on best practices derived from safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.[7][8][9]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Ensure to check for any signs of degradation or perforation before use.[9][11] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood. For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental workflow is crucial for safe handling.
Experimental workflow for handling this compound.
-
Preparation:
-
Put on all required personal protective equipment as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Post-Handling:
-
Upon completion of the work, securely seal the primary container.
-
Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Disposal workflow for this compound waste.
-
Waste Segregation:
-
Do not mix with other waste streams.
-
Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) in a separate, clearly labeled hazardous waste container.
-
-
Storage:
-
Store waste containers in a well-ventilated, designated secondary containment area away from incompatible materials.
-
-
Disposal:
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. mcrsafety.com [mcrsafety.com]
- 10. hsa.ie [hsa.ie]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
